Technical Guide: Pharmacological Profile of p-Fluoro-N-methylphenethylamine (4-F-NMPEA)
Topic: Pharmacology of p-Fluoro-N-methylphenethylamine (4-F-NMPEA) as a Trace Amine Analog Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary p-Fluoro-N-met...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Pharmacology of p-Fluoro-N-methylphenethylamine (4-F-NMPEA) as a Trace Amine Analog
Type: In-Depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
p-Fluoro-N-methylphenethylamine (4-F-NMPEA) is a synthetic derivative of the endogenous trace amine
-phenethylamine (PEA). Structurally, it is characterized by a fluorine substitution at the para- position of the phenyl ring and a methyl group on the nitrogen atom.
As a trace amine analog, 4-F-NMPEA is primarily investigated for its interaction with Trace Amine-Associated Receptor 1 (TAAR1) and its modulation of monoamine transporters. Unlike its amphetamine counterparts (e.g., 4-Fluoroamphetamine), 4-F-NMPEA lacks an
-methyl group, rendering it susceptible to rapid oxidative deamination by Monoamine Oxidases (MAO). This guide provides a comprehensive analysis of its pharmacodynamics, metabolic fate, and structure-activity relationships (SAR), positioning it as a short-acting, specific probe for trace amine signaling rather than a sustained psychostimulant.
Chemical Identity & Structural Pharmacology
Structure-Activity Relationship (SAR) Analysis
The pharmacological behavior of 4-F-NMPEA is dictated by two critical structural modifications to the PEA backbone.
Structural Feature
Pharmacological Effect
Mechanism
Phenethylamine Core
TAAR1 Agonism
Mimics endogenous PEA, the primary ligand for TAAR1.
4-Fluoro Substitution
Metabolic Stability (Partial) & Lipophilicity
Blocks p-hydroxylation (a minor metabolic route); increases logP (lipophilicity) facilitating Blood-Brain Barrier (BBB) penetration.
N-Methylation
Altered Potency & Selectivity
Generally reduces potency at TAAR1 compared to primary amines but may enhance SERT affinity relative to DAT/NET.
Lack of -Methyl
MAO Susceptibility
Critical: Unlike amphetamines, the absence of steric hindrance at the -carbon allows rapid degradation by MAO-A and MAO-B.
Physicochemical Properties
IUPAC Name: 2-(4-Fluorophenyl)-N-methylethanamine
Molecular Formula: C
HFN
Molar Mass: 153.20 g/mol
Predicted LogP: ~1.8–2.1 (Higher than PEA due to F and N-Me groups)
Pharmacodynamics: The Core Mechanism
TAAR1 Agonism and Signaling
The primary target of 4-F-NMPEA is the Trace Amine-Associated Receptor 1 (TAAR1) , a G
-coupled GPCR located intracellularly in monoaminergic neurons.[1][2]
Mechanism of Action:
Cellular Entry: Being lipophilic, 4-F-NMPEA passively diffuses across the plasma membrane.
Receptor Binding: It binds to TAAR1 located on intracellular membranes (e.g., endoplasmic reticulum).
Signal Transduction: Activation of TAAR1 triggers the G
-protein cascade, increasing cAMP levels and activating Protein Kinase A (PKA) and Protein Kinase C (PKC).
Functional Consequence: PKA/PKC phosphorylate the Dopamine Transporter (DAT), leading to its internalization or reversal (efflux). This modulates synaptic dopamine levels without the direct, uncontrolled release caused by amphetamines.
Visualization: TAAR1 Signaling Pathway
Figure 1: Intracellular signaling cascade triggered by 4-F-NMPEA binding to TAAR1, leading to modulation of monoamine transporter function.
Monoamine Transporter Interaction
While TAAR1 is the primary regulatory target, 4-F-NMPEA also interacts directly with monoamine transporters, though with distinct kinetics compared to amphetamines.
DAT (Dopamine Transporter): Acts as a substrate-type releaser, but efficacy is limited by rapid metabolism.
SERT (Serotonin Transporter): The N-methyl group and 4-fluoro substitution typically shift selectivity towards SERT compared to the unsubstituted PEA, potentially conferring mild serotonergic effects.
NET (Norepinephrine Transporter): Moderate affinity; likely contributes to transient sympathomimetic effects.
Pharmacokinetics & Metabolism
Metabolic Instability
A defining feature of 4-F-NMPEA is its short half-life. The absence of an
-methyl group means it is not protected from Monoamine Oxidase (MAO) .
Primary Metabolic Pathway:
N-Demethylation: CYP450 enzymes (likely CYP2D6) remove the N-methyl group to form 4-Fluoro-PEA .
Oxidative Deamination: MAO-B (predominantly) rapidly converts 4-Fluoro-PEA into 4-Fluorophenylacetaldehyde .
Oxidation/Reduction: The aldehyde is converted to 4-Fluorophenylacetic acid (excreted) or 4-Fluorophenylethanol .
Visualization: Metabolic Degradation Pathway
Figure 2: The rapid metabolic degradation of 4-F-NMPEA, highlighting its susceptibility to MAO-B mediated deamination.
To differentiate between reuptake inhibition and substrate-induced release.
Workflow:
Preparation: Isolate synaptosomes from rat striatum (for DAT) or cortex (for SERT/NET).
Loading: Pre-load synaptosomes with [
H]-Dopamine or [H]-Serotonin for 10 minutes.
Superfusion: Transfer synaptosomes to a superfusion chambers. Establish baseline release with buffer flow.
Exposure: Switch to buffer containing 4-F-NMPEA (1
M – 100 M).
Collection: Collect fractions every 2 minutes.
Quantification: Measure radioactivity in fractions via liquid scintillation counting.
Interpretation: A sharp spike in radioactivity indicates release (substrate activity). A reduction in uptake without release indicates reuptake inhibition .
Safety & Toxicology
Sympathomimetic Toxicity
While 4-F-NMPEA is rapidly metabolized, high acute doses or co-administration with MAO Inhibitors (MAOIs) can lead to significant toxicity.
Hypertensive Crisis: If MAO is inhibited, 4-F-NMPEA levels accumulate, leading to massive norepinephrine release.
Serotonin Syndrome: Due to the N-methyl/4-Fluoro structural bias toward SERT, high doses combined with SSRIs or MAOIs pose a risk of serotonin syndrome.
Comparison with 4-Fluoroamphetamine (4-FA)
It is crucial to distinguish 4-F-NMPEA from 4-FA.
Feature
4-F-NMPEA
4-FA (4-Fluoroamphetamine)
-Methyl Group
Absent
Present
MAO Resistance
Low (Rapidly degraded)
High (Resistant)
Duration of Action
Short (Minutes to <1 Hour)
Long (4–8 Hours)
Primary Risk
Acute hypertensive spike (transient)
Neurotoxicity / Sustained hyperthermia
References
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375. Link
Lewin, A. H., et al. (2008). Synthesis and evaluation of beta-phenethylamine derivatives as selective serotonin transporter ligands. Bioorganic & Medicinal Chemistry, 16(7), 3438-3453. Link
Berry, M. D. (2004). Mammalian central nervous system trace amines.[4] Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257-271. Link
Lindemann, L., & Hoener, M. C. (2005). A renaissance in trace amines inspired by a novel GPCR family. Trends in Pharmacological Sciences, 26(5), 274-281. Link
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. (Provides comparative methodology for monoamine release assays). Link
A Technical Guide to the Endogenous Trace Amine Receptor TAAR1: Agonist Activity of Fluorinated Phenethylamines
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant G-protein coupled receptor (GPCR) target for the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant G-protein coupled receptor (GPCR) target for the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia.[1] Unlike classical treatments that primarily act as dopamine D2 receptor antagonists, TAAR1 agonists offer a novel mechanism to modulate monoaminergic systems.[1][2] This guide provides an in-depth technical exploration of TAAR1, focusing on the agonist activity of fluorinated phenethylamines. We will dissect the critical role of fluorine in drug design, elucidate the structure-activity relationships (SAR) that govern ligand potency, detail the canonical TAAR1 signaling pathway, and provide field-tested, self-validating protocols for the characterization of novel agonists.
Introduction: TAAR1 as a Therapeutic Target
TAAR1 is a GPCR activated by endogenous trace amines, such as β-phenylethylamine (β-PEA) and tyramine, as well as amphetamine-like psychostimulants.[3] Expressed in key brain regions associated with monoaminergic regulation, TAAR1 functions as a modulator of dopamine, serotonin, and glutamate neurotransmission.[4] Its activation generally leads to a reduction in aberrant dopamine-dependent behaviors, making it a promising target for conditions characterized by hyperdopaminergic states.[2] The development of TAAR1 agonists represents a paradigm shift away from direct receptor blockade toward a more nuanced modulation of neurotransmitter systems.[1][5] However, challenges in pharmacological characterization and species-specific differences have historically hampered drug development efforts.[1][6]
The Strategic Role of Fluorination in Phenethylamine Agonist Design
The introduction of fluorine into a drug candidate is a powerful medicinal chemistry strategy to optimize its pharmacological profile.[7] Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, metabolic stability, and central nervous system (CNS) penetration.[8][9][10]
Key Advantages of Fluorination:
Enhanced Metabolic Stability: Fluorine substitution at a site susceptible to metabolic attack can block enzymatic degradation, increasing the drug's half-life and bioavailability.[7]
Improved Blood-Brain Barrier (BBB) Penetration: By altering a molecule's lipophilicity and pKa, fluorine can improve its ability to cross the BBB, a critical feature for CNS-acting drugs.[8][10][11]
Increased Binding Affinity: The strong electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with the target receptor and enhancing binding affinity.[7]
Modulation of Physicochemical Properties: Fluorination can lower the basicity (pKa) of amine groups, which can reduce off-target effects and improve the overall drug-like properties of the compound.[7]
Strategic placement of fluorine atoms on the phenethylamine scaffold is therefore a key tactic to transform basic structures into viable clinical candidates targeting TAAR1.[8]
Structure-Activity Relationship (SAR) of Fluorinated Phenethylamines at TAAR1
The potency and efficacy of a phenethylamine derivative at TAAR1 are highly dependent on the substitution pattern on both the aromatic ring and the ethylamine side chain. While comprehensive public SAR data for fluorinated series is often proprietary, general principles can be inferred from broader phenethylamine studies.
Studies on related receptors, like the serotonin 5-HT2A receptor, have shown that halogen groups (including fluorine) at the para position of the phenyl ring can have a positive effect on binding affinity.[12] For TAAR1, increasing steric bulk at the 4-position of the aromatic ring can sometimes lead to ligands with lower efficacy.[13] This suggests a delicate balance is required; the small size of fluorine makes it an ideal candidate for substitution, as it can enhance positive properties without introducing excessive bulk that might reduce agonist activity.[7]
The goal of a fluorination strategy in TAAR1 agonist design is to find the optimal substitution pattern that maximizes potency and metabolic stability while maintaining a favorable pharmacokinetic profile.
Compound
Substitution Pattern
TAAR1 Affinity (Ki, nM)
Functional Potency (EC50, nM)
Rationale for Fluorination
β-Phenylethylamine
Unsubstituted
~1000
~500
Endogenous baseline
Example Compound A
4-Fluoro
< 100
< 50
Para-fluorination often enhances affinity and blocks metabolic oxidation at that position.[12]
Example Compound B
2,5-Difluoro
< 50
< 20
Multiple fluorine atoms can further increase metabolic stability and modulate lipophilicity for improved CNS penetration.[11]
Example Compound C
3-Fluoro-2-methyl
< 10
< 5
Combination of fluorine and other small groups can fine-tune conformational preferences for optimal receptor fit.[14]
Note: The data in this table is illustrative, based on established medicinal chemistry principles, and intended to demonstrate the potential impact of fluorination.
TAAR1 Signaling Pathway
Upon agonist binding, TAAR1 primarily couples to the stimulatory G-protein, Gαs.[3][15] This initiates a well-defined intracellular signaling cascade. Understanding this pathway is fundamental to designing functional assays for agonist characterization.
Canonical Gαs Signaling Cascade:
Agonist Binding: A fluorinated phenethylamine agonist binds to the TAAR1 receptor.
G-Protein Activation: The receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.
Adenylyl Cyclase Stimulation: The activated Gαs subunit dissociates and stimulates the enzyme adenylyl cyclase.
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a key second messenger.
Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.[14][15][16]
While Gs/cAMP is the canonical pathway, evidence also suggests TAAR1 can couple to other G-proteins like Gα13 and engage in β-arrestin-dependent signaling, highlighting the potential for biased agonism.[15][16]
Experimental Protocols for Agonist Characterization
The characterization of a novel TAAR1 agonist requires a two-pronged in vitro approach: first, determining its binding affinity for the receptor, and second, quantifying its functional ability to activate the receptor and produce a downstream signal.
Protocol: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to TAAR1.
Principle:
A fixed concentration of a radioligand with known high affinity for TAAR1 is incubated with a membrane preparation containing the receptor, in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and its inhibitory constant (Ki) is calculated from its IC50 value.[17]
Self-Validating System:
Total Binding: Radioligand + membranes (no competitor). Represents maximum signal.
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, unlabeled TAAR1 ligand. This defines the baseline signal from binding to non-receptor components.
Specific Binding: Calculated as Total Binding - Non-Specific Binding. A robust assay will have a high specific binding window (>80% of total binding).
Step-by-Step Methodology:
Membrane Preparation:
Culture HEK-293 cells stably expressing human TAAR1.
Harvest cells and resuspend in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[18]
Homogenize the cell suspension and centrifuge to pellet the membranes.
Wash the pellet and resuspend in Assay Buffer. Determine protein concentration via a BCA or Bradford assay.[18] Store aliquots at -80°C.
Assay Setup (96-well plate format):
To appropriate wells, add 50 µL of Assay Buffer (for total binding) or 50 µL of a saturating concentration of a known unlabeled ligand (e.g., 10 µM β-PEA) for NSB.
Add 50 µL of the test compound serially diluted in Assay Buffer across a wide concentration range (e.g., 10 pM to 100 µM).
Add 50 µL of a suitable radioligand (e.g., [¹⁸F]TAAR1-2203) at a final concentration near its Kd value.[19]
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation (e.g., 10-20 µg protein/well).[20]
Incubation:
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[18][20]
Termination and Filtration:
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).[20]
Wash the filters multiple times with ice-cold Wash Buffer to separate bound from free radioligand.
Quantification and Analysis:
Dry the filter plate and add scintillation cocktail.
Quantify bound radioactivity using a liquid scintillation counter.[18]
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50.
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
Protocol: cAMP Accumulation Functional Assay
This protocol measures the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying its ability to stimulate cAMP production in whole cells.
Principle:
TAAR1 activation by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4] This accumulation can be measured using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET) biosensors, which provide a quantitative readout of receptor activation.[3][14]
Self-Validating System:
Basal Control: Cells treated with vehicle only. Defines the baseline cAMP level.
Positive Control: Cells treated with a known full TAAR1 agonist (e.g., a reference compound or high concentration of β-PEA). Defines the maximum system response.
Forskolin Control: Forskolin directly activates adenylyl cyclase. This control confirms the health and responsiveness of the cellular machinery downstream of the receptor.
Step-by-Step Methodology:
Cell Preparation:
The day before the assay, seed HEK-293 cells stably expressing human TAAR1 into a white, 384-well assay plate at an appropriate density (e.g., 5,000-10,000 cells/well).[21]
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Agonist Preparation:
On the day of the assay, prepare serial dilutions of the test compound in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[21]
Cell Treatment:
Carefully remove the culture medium from the cells.
Add 5 µL of the prepared agonist dilutions to the respective wells. Include vehicle-only and positive control wells.
Incubate the plate at room temperature for 30-60 minutes.[16][21]
Cell Lysis and HTRF Detection (Example using HTRF):
Prepare the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate conjugates) in the supplied lysis buffer as per the manufacturer's protocol.
Add 5 µL of the cAMP-d2 solution to each well.
Add 5 µL of the anti-cAMP cryptate solution to each well.[21]
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
Quantification and Analysis:
Read the plate on an HTRF-compatible reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).[21]
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
Plot the HTRF ratio against the log concentration of the agonist.
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy relative to the full agonist).[21]
Caption: Workflow for in vitro characterization of TAAR1 agonists.
Conclusion and Future Directions
The development of potent, selective, and brain-penetrant TAAR1 agonists is a frontier in neuropsychiatric drug discovery.[5] Fluorinated phenethylamines represent a promising chemical class for achieving this goal. The strategic incorporation of fluorine is a key tool for overcoming common drug development hurdles such as poor metabolic stability and low CNS exposure.[8][11] The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, enabling researchers to reliably determine their binding affinity and functional potency. Future research will likely focus on developing biased agonists that selectively engage specific TAAR1 signaling pathways, potentially offering more refined therapeutic effects with fewer side effects.[1]
References
Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers. [Link]
TAAR1 gene mutations: A missing link in understanding neuropsychiatric disorders? Genomic Press. [Link]
Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. PubMed. [Link]
The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate. [Link]
Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. ScienceOpen. [Link]
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
Demystifying A Key Receptor In Substance Use And Neuropsychiatric Disorders; Study Sheds Light On TAAR1, Pointing To Potential Drug Development Opportunities. PRWeb. [Link]
Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. [Link]
Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. [Link]
Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. PMC. [Link]
Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. PMC. [Link]
Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. The Journal of Pharmacology and Experimental Therapeutics. [Link]
Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]
Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. PMC. [Link]
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. [Link]
3-T1AM, but not 5-HT induces Gs signaling via TAAR1 in a concentration... ResearchGate. [Link]
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
Preclinical development of [¹⁸F]TAAR1-2203 as a PET radioligand for imaging TAAR1 expression and receptor occupancy. ETH Research Collection. [Link]
Preclinical development of [18F]TAAR1-2203 as a PET radioligand for imaging TAAR1 expression and receptor occupancy. PubMed. [Link]
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]
Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers. [Link]
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Korea Science. [Link]
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. [Link]
Physicochemical Profiling: Solubility of p-Fluoro-N-methylphenethylamine Hydrochloride
This technical guide provides a comprehensive physicochemical analysis of p-Fluoro-N-methylphenethylamine hydrochloride , focusing on its solubility profile in water versus ethanol. Executive Summary p-Fluoro-N-methylphe...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive physicochemical analysis of p-Fluoro-N-methylphenethylamine hydrochloride , focusing on its solubility profile in water versus ethanol.
Executive Summary
p-Fluoro-N-methylphenethylamine hydrochloride (also known as 4-Fluoro-N-methylphenethylamine HCl ) is a fluorinated phenethylamine derivative. Its solubility profile is governed by the competition between the high lattice energy of the hydrochloride salt and the solvation capacity of the solvent.
Water Solubility:High. The compound dissociates readily into the 4-fluoro-N-methylphenethylammonium cation and chloride anion, stabilized by water’s high dielectric constant.
Ethanol Solubility:Moderate to High. The organic "tail" (fluorophenyl ring) exhibits affinity for the ethyl group of ethanol, while the hydroxyl group of ethanol solvates the ionic head, though less effectively than water.
Primary Application: Ethanol is the preferred solvent for recrystallization , often in combination with a non-polar anti-solvent (e.g., diethyl ether) or via temperature-dependent solubility gradients.
Chemical Identity & Structural Analysis
To understand the solubility behavior, we must first analyze the molecular architecture.
Fluorine (para-position): Increases lipophilicity compared to the parent phenethylamine.N-Methyl Group: Increases basicity and organic solubility compared to the primary amine.HCl Salt: Ionic character dominates, mandating polar solvents for dissolution.
Structural Analogs for Property Prediction
Direct experimental solubility constants for this specific isomer are rare in public literature. The profile below is derived from Structure-Property Relationships (SPR) of validated analogs:
4-Fluorophenethylamine HCl: High water solubility; MP ~200–206°C.
Methamphetamine HCl: High water solubility (33.3 g/100g ); Ethanol solubility (20 g/100g ).
N-Methylphenethylamine HCl: MP ~162–164°C.
Theoretical Solubility Framework
The dissolution of p-Fluoro-N-methylphenethylamine HCl involves overcoming the crystal lattice energy (
) via solvation enthalpy ().
Solvation Mechanism Visualization
The following diagram illustrates the mechanistic difference between aqueous and ethanolic solvation.
Figure 1: Comparative solvation mechanisms. Water stabilizes the dissociated ions via a high dielectric shell, while ethanol relies on weaker dipole interactions and Van der Waals forces with the aromatic ring.
Mechanism: The ionic bond between the protonated amine and the chloride ion is easily disrupted by water molecules. The hydration shell forms rapidly around the
and the ammonium head group.
Implication: Water is an excellent solvent for extraction or dissolution for biological assays but a poor choice for recrystallization due to the difficulty of recovering the compound (high energy cost of evaporation).
Ethanol (The Recrystallization Solvent)
Solubility:Soluble (approx. 20–50 mg/mL at 25°C; >200 mg/mL at boiling) .
Mechanism: Ethanol is amphiphilic. The hydroxyl group interacts with the ionic head, while the ethyl group interacts with the hydrophobic fluorophenyl tail.
Temperature Dependence: Solubility increases drastically with temperature. This steep solubility curve makes ethanol the ideal solvent for purification .
Cold Ethanol: Low solubility (impurities remain in solution or product precipitates).
Hot Ethanol: High solubility (product dissolves completely).
Comparative Data Table (Predicted)
Solvent
Dielectric Constant ()
Solubility @ 25°C
Solubility @ 80°C
Primary Utility
Water
78.4
Very High (>100 mg/mL)
Extremely High
Formulation, Extraction
Ethanol
24.5
Moderate (~30 mg/mL)
High (>150 mg/mL)
Recrystallization
Acetone
20.7
Low
Moderate
Anti-solvent (Precipitation)
Diethyl Ether
4.3
Insoluble
Insoluble
Washing / Anti-solvent
Experimental Protocols
As a researcher, you should validate these values for your specific batch using the following self-validating protocols.
Protocol A: Gravimetric Solubility Determination
Use this method to establish the exact saturation point at room temperature.
Preparation: Weigh 100 mg of p-Fluoro-N-methylphenethylamine HCl into a 4 mL glass vial.
Addition: Add the solvent (Water or Ethanol) in 100
L increments.
Equilibration: Vortex for 1 minute after each addition. Sonication (5 mins) is recommended to break crystal lattices.
Observation: Continue adding solvent until the solution is perfectly clear (no visible particulates).
Calculation:
Protocol B: Recrystallization Workflow
This process utilizes the differential solubility in hot vs. cold ethanol to purify the compound.
Figure 2: Purification workflow utilizing the steep solubility curve in ethanol.
Implications for Analysis (HPLC)
When analyzing this compound via High-Performance Liquid Chromatography (HPLC), the solubility profile dictates the mobile phase.
Column: C18 Reverse Phase (Hydrophobic interaction with the fluorophenyl ring).
Mobile Phase: Water/Acetonitrile or Water/Methanol gradient.
Buffer: Acidic buffer (e.g., 0.1% Formic Acid) is required to keep the amine protonated (
) and prevent peak tailing.
Note: The fluorine atom provides a distinct retention time shift compared to the non-fluorinated analog, eluting slightly later due to increased lipophilicity.
References
Sigma-Aldrich. (n.d.). 4-Fluorophenethylamine hydrochloride Product Analysis. Retrieved from
ChemicalBook. (2024). 4-Fluorophenethylamine hydrochloride Properties and Safety. Retrieved from
PubChem. (n.d.). N-Methylphenethylamine Compound Summary. National Library of Medicine. Retrieved from
Chemister. (n.d.). Methamphetamine Hydrochloride Physical Properties. Database of Chemical Properties. Retrieved from
Toku-E. (2024). Antibiotic and Chemical Solubility Data Resource. Retrieved from
Exploratory
Toxicological Profile and LD50 Data for p-Fluoro-N-methylphenethylamine
An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive toxicological overview of p-Fluoro-N-methylphenethylamine (p-FNMPEA), a fluori...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive toxicological overview of p-Fluoro-N-methylphenethylamine (p-FNMPEA), a fluorinated phenethylamine analog. Due to a scarcity of direct toxicological studies on this specific compound, this document synthesizes data from structurally related molecules, including N-methylphenethylamine (NMPEA) and various para-halogenated phenethylamines, to construct a predictive toxicological profile. The guide delves into the anticipated pharmacology, mechanism of action, and pharmacokinetics, with a special focus on how the para-fluoro substitution influences metabolic pathways and biological activity. Standardized, detailed protocols for key toxicological assays, such as acute oral toxicity (OECD 423) and repeated dose toxicity (OECD 407), are provided to establish a framework for future empirical studies. All discussions are grounded in established toxicological principles to provide researchers and drug development professionals with a robust, scientifically-grounded resource for evaluating p-FNMPEA.
Introduction and Chemical Identity
p-Fluoro-N-methylphenethylamine is a synthetic derivative of phenethylamine, a trace amine naturally found in the human body. It belongs to a class of compounds known for their stimulant and psychoactive properties.[1] Its structure is characterized by a phenethylamine backbone with two key modifications: a fluorine atom substituted at the para (4-position) of the phenyl ring and a methyl group attached to the terminal nitrogen of the ethylamine side chain.
The addition of a halogen, such as fluorine, to a metabolic hotspot on a molecule is a common medicinal chemistry strategy employed to alter its pharmacokinetic profile, often to increase its in vivo half-life and exposure.[2] The N-methylation is also significant, as it can modulate receptor binding affinity and metabolic stability compared to the primary amine parent compound. While structurally related to controlled substances like methamphetamine, p-FNMPEA is distinct from its alpha-methylated analog, 4-fluoroamphetamine (4-FA), which is known to be a central nervous system stimulant.[3] Understanding the toxicological profile of p-FNMPEA is critical for assessing its safety and potential for further development or regulation.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of p-FNMPEA is fundamental to its toxicological assessment. These properties influence its absorption, distribution, and ability to cross biological membranes.
Phenethylamines typically act as central nervous system stimulants by modulating the activity of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[1] NMPEA is a potent agonist of human trace amine-associated receptor 1 (hTAAR1), a receptor known to modulate catecholamine neurotransmission.[8] It is therefore highly probable that p-FNMPEA also acts as a TAAR1 agonist.
The primary mechanism is expected to involve:
Binding to TAAR1: This can trigger a cascade of downstream effects, including the release of neurotransmitters.
Inhibition of Transporters: It may act as a substrate for and/or inhibitor of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased synaptic concentrations of these neurotransmitters.
The para-fluoro substitution is not expected to inhibit binding to these targets but may alter the compound's potency and selectivity compared to its non-fluorinated counterpart, NMPEA. Effects are likely to be dose-dependent and include increased alertness, euphoria, and suppressed appetite, similar to other CNS stimulants.[3]
Predicted Pharmacokinetics: The Role of Fluorination
The absorption, distribution, metabolism, and excretion (ADME) profile of p-FNMPEA is critical to understanding its duration of action and potential for toxicity.
Absorption: Like other phenethylamines, p-FNMPEA is expected to be rapidly absorbed following oral administration.[9]
Distribution: Due to its lipophilic nature, it is likely to be widely distributed throughout the body and cross the blood-brain barrier to exert its effects on the central nervous system.
Metabolism: This is where the para-fluoro group is most significant. Phenethylamines are typically metabolized rapidly by monoamine oxidases (MAO-A and MAO-B) and through hydroxylation of the phenyl ring, primarily at the para-position.[8] The fluorine atom at the para-position effectively blocks this key metabolic pathway. This blockage is predicted to:
Increase the metabolic stability of the compound.
Prolong its biological half-life compared to NMPEA.
Shift metabolism to other pathways, such as N-demethylation to form p-fluorophenethylamine or hydroxylation at other positions on the phenyl ring.
Excretion: Metabolites and a fraction of the unchanged drug are expected to be excreted primarily through the urine.
Proposed Metabolic Pathway of p-Fluoro-N-methylphenethylamine
Caption: Proposed metabolic pathways for p-FNMPEA, highlighting the blocked para-hydroxylation.
Toxicological Profile and LD50 Data
No empirical LD50 data for p-Fluoro-N-methylphenethylamine has been identified in the public literature. Therefore, acute toxicity must be estimated from closely related analogs.
Acute Toxicity Data of Structural Analogs
A study investigating the acute toxicity of various phenethylamines in mice via intraperitoneal (i.p.) injection provides the most relevant data for estimation.[10]
Compound
LDLO (mg/kg)
LD50 (mg/kg)
LD100 (mg/kg)
N-Methylphenethylamine
176.6 ± 3.3
200.0 ± 2.9
221.7 ± 3.3
p-Chlorophenethylamine
133.3 ± 3.3
153.3 ± 1.7
168.3 ± 1.7
p-Bromophenethylamine
116.7 ± 3.3
136.7 ± 1.7
160.0 ± 2.9
Amphetamine
21.3 ± 0.9
25.0 ± 0.6
29.3 ± 0.7
Data from Shannon & De-Gregorio (1982), administered intraperitoneally in mice.[10]
Interpretation and Extrapolation:
Effect of N-methylation: N-methylation of phenethylamine results in relatively modest changes in acute toxicity.[10]
Effect of Halogenation: Para-halogenation with chlorine or bromine tends to increase acute toxicity (i.e., lower the LD50) compared to the non-halogenated parent compounds.
Predicted Toxicity of p-FNMPEA: Based on these trends, it is reasonable to predict that the LD50 of p-FNMPEA would be slightly lower than that of N-methylphenethylamine (200 mg/kg), likely falling in the range of other para-halogenated phenethylamines (130-160 mg/kg via i.p. administration in mice). The increased metabolic stability due to the fluorine atom could contribute to higher toxicity compared to the non-fluorinated analog.
Signs of Acute Toxicity:
Expected signs of acute toxicity are consistent with excessive CNS stimulation and sympathomimetic effects, including tremors, hyperthermia, agitation, seizures, tachycardia, and hypertension.[11]
Methodologies for Empirical Toxicological Assessment
To move from prediction to empirical data, standardized testing protocols are essential. The following methodologies, based on OECD guidelines, represent the authoritative standard for preclinical toxicological evaluation.[12][13]
This method is a stepwise procedure using a minimal number of animals to estimate the acute oral toxicity of a substance. It avoids the use of lethality as the sole endpoint, focusing on evident toxicity.
Objective: To determine the acute oral toxicity and classify the substance into a GHS toxicity category.
Methodology:
Animal Selection: Use a single sex of rodent (typically female rats, as they are often slightly more sensitive), young, healthy, and nulliparous.
Housing & Acclimatization: House animals in appropriate conditions for at least 5 days to acclimatize.
Dosing Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil).
Initial Dose Selection: Begin with a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information. For a compound of unknown toxicity like p-FNMPEA, a starting dose of 300 mg/kg is a conservative choice.
Administration: Administer a single oral dose by gavage to a group of 3 animals after a short fasting period.
Observation (Step 1):
If 2 or 3 animals die, the test is stopped, and the substance is classified.
If 0 or 1 animal dies, proceed to the next step.
Confirmation Dose (Step 2):
Dose another 3 animals with the same dose level.
Observe the total number of mortalities out of 6 animals to determine the classification.
Dose Adjustment (Alternative Step): If no mortality is seen at the starting dose, the test can be repeated at a higher dose level until toxicity is observed.
Clinical Observations: Observe animals frequently on the day of dosing and at least once daily for 14 days, noting changes in skin, fur, eyes, and behavior, as well as signs of autonomic or central nervous system effects (e.g., tremors, convulsions).
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
Pathology: At the end of the study, all animals (including those that died during the test) are subjected to a gross necropsy.
Experimental Workflow for OECD 423
Caption: Stepwise workflow for the OECD 423 Acute Toxic Class Method.
Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.
Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
Methodology:
Animal Selection: Use a rodent species, typically rats. Use both sexes.
Dose Groups: At least 3 dose levels and a concurrent control group (vehicle only) are used. Dose levels are selected based on acute toxicity data to span a range from a high dose that produces clear toxicity but not death, to a low dose that produces no observable toxic effects.
Administration: The test substance is administered orally on a 7-day-per-week basis for a period of 28 days.
Weekly Measurements: Record body weight and food/water consumption weekly.
Clinical Pathology: Towards the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis. Collect urine for urinalysis.
Terminal Procedures: At 28 days, animals are euthanized. A full gross necropsy is performed, and major organs are weighed.
Histopathology: Preserve organs and tissues from all animals in the control and high-dose groups for microscopic examination. Any gross lesions and tissues from intermediate and low-dose groups showing effects should also be examined.
Discussion and Future Directions
The toxicological profile of p-Fluoro-N-methylphenethylamine remains largely uncharacterized through direct empirical study. However, a scientifically sound, predictive profile can be constructed based on established structure-activity relationships within the phenethylamine class.
Key Insights:
Predicted Hazard: The compound is predicted to be a CNS stimulant with a moderate order of acute toxicity. The LD50 in rodents is likely to be in the range of 130-200 mg/kg.
Role of Fluorine: The para-fluoro substitution is the most critical feature from a toxicological standpoint. By blocking a primary site of metabolism, it is expected to increase the compound's potency and duration of action compared to its non-fluorinated parent, NMPEA.[2] This could lead to a greater potential for toxicity with repeated dosing.
Data Gaps: There is a complete lack of data on sub-chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. These are critical endpoints that must be evaluated before any definitive safety assessment can be made.
Recommendations for Future Research:
Acute Toxicity Confirmation: An empirical determination of the oral LD50 using the OECD 423 protocol is the essential first step.
Pharmacokinetic Studies: Characterizing the ADME profile in an animal model is crucial to confirm the metabolic blocking effect of the fluorine atom and to determine the biological half-life.
Repeated Dose Studies: A 28-day repeated dose study (OECD 407) should be conducted to identify target organs for toxicity and establish a NOAEL.
In Vitro Screening: A battery of in vitro tests, including cytotoxicity assays and Ames tests for mutagenicity, would provide valuable early-stage safety data.
This guide provides the foundational knowledge and methodological framework necessary for researchers to approach the toxicological evaluation of p-Fluoro-N-methylphenethylamine in a systematic and scientifically rigorous manner.
References
Biogem. In Vivo and in Vitro Toxicity Studies. Available from: [Link]
Bionity. 4-Fluoroamphetamine. Available from: [Link]
National Institutes of Health (NIH). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC. Available from: [Link]
Inxight Drugs. P-FLUORO-N-METHYLPHENETHYLAMINE. Available from: [Link]
PubChem. (+-)-p-Fluoroamphetamine | C9H12FN | CID 9986. Available from: [Link]
Wikipedia. N-Methylphenethylamine. Available from: [Link]
Global Substance Registration System (GSRS). P-FLUORO-N-METHYLPHENETHYLAMINE. Available from: [Link]
ResearchGate. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Available from: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. Available from: [Link]
National Institute of Standards and Technology (NIST). Phenethylamine, o-fluoro-α-methyl-. NIST Chemistry WebBook. Available from: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Perfluoroalkyls, Draft for Public Comment. Available from: [Link]
National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. Available from: [Link]
United Nations Office on Drugs and Crime (UNODC). Details for Phenethylamines. Available from: [Link]
vivo Science GmbH. Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. Available from: [Link]
Semantic Scholar. The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Available from: [Link]
PubMed. Analytically Confirmed Intoxication by 4-Fluoromethylphenidate, an Analog of Methylphenidate. Available from: [Link]
ResearchGate. The Clinical Pharmacokinetics of Amphetamines Utilized in the Treatment of Attention-Deficit/Hyperactivity Disorder. Available from: [Link]
Preprints.org. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC. Available from: [Link]
Minnesota Department of Health. Fluoranthene Toxicological Summary August 2018. Available from: [Link]
Legal status and scheduling of fluorinated N-methylphenethylamine derivatives
Topic: Legal Status and Scheduling of Fluorinated N-Methylphenethylamine Derivatives Type: Technical Guide / Whitepaper Audience: Researchers, Forensic Scientists, and Drug Development Professionals Part 1: Executive Tec...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Legal Status and Scheduling of Fluorinated N-Methylphenethylamine Derivatives
Type: Technical Guide / Whitepaper
Audience: Researchers, Forensic Scientists, and Drug Development Professionals
Part 1: Executive Technical Summary
The legal status of fluorinated N-methylphenethylamine (F-NMPEA) derivatives presents a complex challenge in forensic toxicology and regulatory compliance.[1] Unlike their positional isomers—the fluorinated amphetamines (e.g., 4-FA) and fluorinated methamphetamines (e.g., 2-FMA)—F-NMPEA derivatives are rarely explicitly scheduled under the United States Controlled Substances Act (CSA) or international conventions.[1]
However, their structural and pharmacological proximity to Schedule I and II stimulants places them squarely within the purview of the Federal Analogue Act (21 U.S.C. § 813). This guide delineates the specific legal mechanisms that govern these compounds, distinguishing between "controlled isomers" and "controlled analogues," and provides a validated protocol for their analytical differentiation from scheduled isomers.
Key Determination:
Direct Scheduling:Unscheduled (No specific CSA listing).
Isomer Status:Not Controlled as isomers of Amphetamine (Schedule II) or 4-FA (Schedule I), due to the exclusion of "positional isomers" from the regulatory definitions of these specific stimulant classes.
Analogue Status:Controlled (Likely) under the Federal Analogue Act if intended for human consumption, based on substantial structural similarity and stimulant pharmacodynamics (TAAR1 agonism).
Part 2: Chemical Identity and Structural Isomerism
To understand the legal nuance, one must first define the chemical scaffold. Fluorinated N-methylphenethylamines are positional isomers of fluorinated amphetamines.[1] Both classes share the same molecular formula but differ in the placement of the methyl group.
The following diagram illustrates the isomeric relationship and the "legal boundary" between these structures.
Figure 1: Structural relationships between scheduled stimulants and F-NMPEA derivatives.[1] Note that F-NMPEA is a positional isomer of 4-FA.[1]
Part 3: Legal Framework Analysis
This section details the "Isomer Loophole" and the "Analogue Trap" that researchers must navigate.
The "Isomer" Definition Loophole
Under the CSA, the term "isomer" has different definitions depending on the schedule and class of the drug.
Schedule I Stimulants (e.g., 4-FA): The scheduling order for 4-Fluoroamphetamine places it in Schedule I(f).[1] For this section, the regulatory definition of "isomer" typically defaults to optical isomers only, unless the specific scheduling action explicitly includes positional isomers (as is common for Hallucinogens in Schedule I(d)).
Impact: 4-F-NMPEA is a positional isomer of 4-FA.[1] Since 4-FA's scheduling generally covers only optical isomers, 4-F-NMPEA is not automatically controlled via the isomer clause.[1]
Schedule II Stimulants (e.g., Amphetamine): 21 CFR § 1300.01(b)(21) defines "isomer" for Schedule II(a)(4) as optical or geometric .[1]
Impact:N-methylphenethylamine (NMPEA) is a positional isomer of Amphetamine.[1] It is excluded from Schedule II control for this reason.
The Federal Analogue Act (21 U.S.C. § 813)
Since F-NMPEA derivatives escape direct scheduling, they are evaluated under the Federal Analogue Act. Prosecution requires satisfying a two-pronged test:
Chemical Structure Prong: Is the chemical structure "substantially similar" to a Schedule I or II substance?
Verdict:High Risk. The addition of a fluorine atom to the N-methylphenethylamine scaffold creates a structure visually and chemically distinct from, yet homologous to, Methamphetamine and 4-FA. Courts have frequently found positional isomers to be "substantially similar."
Pharmacological Effect Prong: Does it possess a stimulant effect similar to or greater than a controlled substance?
Verdict:High Risk. F-NMPEA derivatives act as potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1), similar to Amphetamine.[1]
Part 4: Technical Identification Protocol
Distinguishing F-NMPEA from its controlled isomers (F-Amphetamines) is critical for forensic labs to avoid false positives for Schedule I substances.[1]
Analytical Differentiation Workflow
The following protocol relies on Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns.
Generally elutes earlier on non-polar columns (DB-5).[1]
Generally elutes later due to lack of -methyl steric hindrance.[1]
Differentiation Logic Diagram
Figure 2: Forensic decision tree for distinguishing F-NMPEA from Schedule I F-Amphetamines.
Part 5: Pharmacology and SAR
Understanding the Structure-Activity Relationship (SAR) explains why these compounds are flagged as analogues.
TAAR1 Agonism: Unsubstituted N-methylphenethylamine is a potent TAAR1 agonist.[1] Fluorination (particularly at the 4-position) increases lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration and metabolic stability against Monoamine Oxidase B (MAO-B).[1]
Transporter Selectivity: Unlike Amphetamines, which are potent substrates for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) causing efflux, N-methylphenethylamines often show higher selectivity for TAAR1 with reduced direct transporter reversal.
Metabolic Fate: F-NMPEA is rapidly metabolized by MAO-B unless the dose is high enough to inhibit the enzyme, or if taken with an MAOI. This differs from Amphetamines, where the
-methyl group blocks MAO degradation, prolonging the effect.
Part 6: References
Drug Enforcement Administration. (2026). Schedules of Controlled Substances: Placement of 4-Fluoroamphetamine in Schedule I. Federal Register.[2] Link[1]
Drug Enforcement Administration. (2007). Definition of “Positional Isomer” as It Pertains to the Control of Schedule I Controlled Substances. Federal Register.[2] Link
United States Congress. (1986).[3] The Federal Analogue Act (21 U.S.C. § 813).[2][3] U.S. Government Publishing Office. Link
National Institutes of Health (NIH). (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters.[1] Neuropharmacology. Link
World Anti-Doping Agency (WADA). (2025). Prohibited List: Stimulants (Beta-methylphenethylamine).[1] Link
Application Note: High-Performance Liquid Chromatography Analysis of p-Fluoro-N-methylphenethylamine
This Application Note is designed as a comprehensive technical guide for the analysis of p-Fluoro-N-methylphenethylamine (PF-N-Me-PEA). It synthesizes principles of fluorinated stationary phase selectivity with robust re...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed as a comprehensive technical guide for the analysis of p-Fluoro-N-methylphenethylamine (PF-N-Me-PEA). It synthesizes principles of fluorinated stationary phase selectivity with robust reversed-phase chromatography.[1]
Executive Summary
This guide details the method development and validation parameters for the detection and quantification of p-Fluoro-N-methylphenethylamine (PF-N-Me-PEA). Unlike its amphetamine analog (4-FMA), PF-N-Me-PEA lacks an
-methyl group, altering its hydrophobicity and metabolic profile.
We present two distinct chromatographic approaches:
Protocol A (Standard): A robust C18-based method for general purity and quantification.
Protocol B (Advanced): A Pentafluorophenyl (PFP) phase method specifically designed to resolve PF-N-Me-PEA from its positional isomers (o- and m-fluoro analogs).
Chemical Context & Physicochemical Profile
Understanding the analyte's behavior is the prerequisite for method design.
The molecule is positively charged at pH < 8.0. Low pH mobile phases are required to maintain a single ionization state and prevent peak splitting.
logP
~1.8 – 2.1
Moderately hydrophobic. Sufficient retention on C18, but "hydrophobic collapse" is not a risk.
UV Max
210 nm, 257 nm
210 nm offers max sensitivity; 257 nm offers specificity for the aromatic ring, reducing solvent noise.
Method Development Strategy
The primary challenge in analyzing phenethylamines is peak tailing caused by the interaction of the positively charged amine with residual silanols on the silica support. The secondary challenge is isomeric separation (distinguishing the para-fluoro from ortho- or meta- isomers).
Decision Matrix (DOT Visualization)
The following decision tree outlines the logic for selecting the appropriate stationary phase.
Figure 1: Method selection workflow based on the necessity of isomeric resolution.
Experimental Protocols
Protocol A: The "Workhorse" Method (C18)
Recommended for routine quantification where isomer separation is not critical.
Mechanism: Retention is driven purely by hydrophobicity. The acidic pH ensures the amine is fully protonated (solubility), while the buffer strength suppresses secondary silanol interactions.
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).
Note: TEA acts as a sacrificial base, coating silanols to prevent tailing.
Recommended for separating p-Fluoro-N-methylphenethylamine from o-fluoro and m-fluoro isomers.
Mechanism: Pentafluorophenyl (PFP) phases offer unique selectivity through
- interactions and halogen-halogen interactions. The rigid aromatic ring of the stationary phase interacts differently with the positional isomers of the fluorinated analyte.
Column: Propyl-Pentafluorophenyl (PFP) (e.g., Restek Raptor FluoroPhenyl or Supelco Ascentis Express F5), 100 x 2.1 mm, 2.7 µm (Core-shell).
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 with Formic Acid).
Mobile Phase B: Methanol.
Critical Insight: Methanol is preferred over Acetonitrile for PFP columns as ACN can suppress the
- interactions necessary for isomer separation [1].
Flow Rate: 0.4 mL/min.
Temperature: 35°C.
Isocratic Conditions:
65% Buffer A / 35% Methanol.
Note: Isocratic elution often yields better resolution for positional isomers than gradients.
Sample Preparation Workflow
Given the basic nature of the analyte, a Liquid-Liquid Extraction (LLE) under alkaline conditions provides the cleanest extract from biological matrices (plasma/urine).
Figure 2: Liquid-Liquid Extraction (LLE) workflow ensuring high recovery of the basic amine.
System Suitability & Validation Criteria
To ensure data trustworthiness, the following System Suitability Test (SST) parameters must be met before running sample batches.
Parameter
Acceptance Criteria
Rationale
Tailing Factor ()
Critical for amines. High tailing indicates unsuppressed silanols, affecting integration accuracy.
Resolution ()
Between the analyte and nearest matrix peak or isomer.
Retention Time %RSD
Indicates pump stability and column equilibration.
Area %RSD
Indicates injection precision.
LOD (Est.)
~10 ng/mL
Based on UV @ 210 nm (S/N > 3).
Troubleshooting Guide
Issue 1: Excessive Peak Tailing (> 2.0)
Cause: Secondary interactions with silanols.
Fix: Increase buffer concentration to 50 mM. Ensure TEA is fresh. Switch to a "Base-Deactivated" (BD) or hybrid-silica column (e.g., Waters XBridge).
Issue 2: Retention Time Drift
Cause: pH instability.
Fix: Phenethylamines are sensitive to pH changes near their pKa. Ensure the mobile phase pH is buffered at least 2 units away from the pKa (i.e., pH < 7.5). We recommend pH 3.0 for maximum stability.
Issue 3: Co-elution of Isomers
Cause: Hydrophobic selectivity (C18) is insufficient for F-position changes.
Fix: Switch to Protocol B (PFP column). Lower the column temperature to 20°C to enhance steric selectivity [2].
References
Restek Corporation. (2020). Force Fluorinated Phases to Separate Your Toughest Compounds. Restek Application Notes. Link
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note 5991-3963EN. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 120234, p-Fluoro-N-methylphenethylamine.[4]Link
Sielc Technologies. (2022). Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column.Link
Application Note: Preparation and Validation of p-Fluoro-N-methylphenethylamine Hydrochloride Analytical Standard Solutions
Abstract This document provides a comprehensive, field-proven guide for the accurate preparation, validation, and storage of p-Fluoro-N-methylphenethylamine hydrochloride (p-FNMPEA-HCl) standard solutions. Designed for r...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, field-proven guide for the accurate preparation, validation, and storage of p-Fluoro-N-methylphenethylamine hydrochloride (p-FNMPEA-HCl) standard solutions. Designed for researchers in drug development, forensic science, and clinical chemistry, this guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning each phase of the protocol. We emphasize a self-validating methodology, ensuring the resulting standards possess the integrity required for rigorous quantitative analysis. Key sections detail analyte characteristics, safety protocols, gravimetric preparation of primary standards, serial dilution for working solutions, quality control verification via chromatographic methods, and evidence-based stability assessment.
Introduction: The Imperative for an Accurate Standard
p-Fluoro-N-methylphenethylamine is a substituted phenethylamine derivative. As with many novel psychoactive substances and pharmaceutical intermediates, the foundation of all quantitative analysis—from metabolic stability assays to forensic identification—rests upon the quality of the analytical standard. An inaccurate or poorly characterized standard solution introduces systemic error that invalidates all subsequent data.
This guide provides a robust framework for producing p-FNMPEA-HCl standards that are not only accurately prepared but also rigorously verified and demonstrably stable, ensuring the trustworthiness and reproducibility of analytical results.[1]
Analyte Profile & Physicochemical Properties
A thorough understanding of the analyte is critical for informed methodological choices, particularly regarding solvent selection and storage conditions.
Table 1: Physicochemical Properties of p-Fluoro-N-methylphenethylamine and its Hydrochloride Salt
Highly soluble in methanol, ethanol, DMSO; Soluble in water.
Based on high solubility of analogous N-Methylphenethylamine HCl in polar organic solvents and water.[5]
Predicted Stability
Solid form is stable under normal conditions. Solution stability is dependent on solvent and storage temperature.
Based on stability data for related phenethylamines.[6][7][8]
Safety & Handling: A Risk-Based Approach
As a phenethylamine derivative, p-FNMPEA-HCl must be handled with appropriate caution. The toxicological properties have not been exhaustively investigated.[9] Therefore, a conservative approach based on analogous compounds is mandatory.
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields. Handling of the solid powder should be performed in a chemical fume hood to prevent inhalation.[9][10]
Hazard Profile (Inferred): May be toxic if swallowed, cause skin irritation or burns, and lead to serious eye damage.[6]
Handling: Avoid creating dust when handling the solid material. Use appropriate tools (e.g., anti-static spatulas). Ensure all containers are clearly labeled.[9]
Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations for chemical waste.
Protocol 1: Gravimetric Preparation of a 1.0 mg/mL Primary Stock Standard
Causality: A gravimetric approach (weighing the solid analyte) is superior to a volumetric one for the primary stock as it leverages the high accuracy and precision of modern analytical balances, minimizing the uncertainty associated with measuring small volumes.[11] The choice of HPLC-grade methanol as the solvent is based on its high volatility (ideal for LC-MS applications), its excellent solvating power for phenethylamine salts[5], and its miscibility with aqueous mobile phases.
Calibrated Analytical Balance (readable to at least 0.01 mg)
10.00 mL Class A volumetric flask
Weighing paper or boat
Glass Pasteur pipette and bulb
Ultrasonic bath
Step-by-Step Procedure
Pre-equilibration: Allow the container of p-FNMPEA-HCl to equilibrate to room temperature for at least 30 minutes before opening to prevent water condensation on the hygroscopic solid.
Weighing: Accurately weigh approximately 10.0 mg of the p-FNMPEA-HCl powder onto weighing paper. Record the exact weight (e.g., 10.12 mg).
Quantitative Transfer: Carefully transfer the weighed powder into a 10.00 mL Class A volumetric flask.
Rinsing: Use a small amount of methanol (~2-3 mL) to rinse the weighing paper, ensuring all residual powder is transferred into the flask. Repeat this rinse twice.
Dissolution: Add methanol to the flask until it is approximately half-full. Cap the flask and sonicate for 5-10 minutes, or until all solid has completely dissolved. Visually inspect against a light source to confirm.
Dilution to Volume: Allow the solution to return to room temperature. Carefully add methanol dropwise using a Pasteur pipette until the bottom of the meniscus is precisely on the calibration mark.
Homogenization: Cap the flask securely and invert it at least 20 times to ensure a homogenous solution.
Calculation of True Concentration: Calculate the exact concentration based on the actual weight.
Formula:Concentration (mg/mL) = Weight of Analyte (mg) / Volume of Flask (mL)
Example:10.12 mg / 10.00 mL = 1.012 mg/mL
Transfer and Labeling: Transfer the solution to a pre-labeled amber glass vial for storage. The label should include the compound name, exact concentration, solvent, preparation date, and preparer's initials.
Protocol 2: Preparation of Working Standard Solutions
Causality: Working standards are prepared by serial dilution from the primary stock to create a calibration curve for instrument quantification. Using the same solvent (methanol) for initial dilutions prevents analyte precipitation. The concentration range should bracket the expected concentration of the unknown samples.
Materials and Reagents
Verified 1.0 mg/mL Primary Stock Standard
HPLC-grade Methanol (MeOH)
Calibrated micropipettes (P1000, P200)
Class A volumetric flasks (as needed, e.g., 1.0, 5.0, 10.0 mL)
Amber glass vials
Example Serial Dilution Scheme (for a 1-100 ng/mL Calibration Curve)
Intermediate Stock (10 µg/mL): Pipette 100 µL of the ~1.0 mg/mL primary stock into a 10.00 mL volumetric flask. Dilute to the mark with methanol and mix thoroughly.
Working Stock (1 µg/mL): Pipette 1.0 mL of the 10 µg/mL intermediate stock into a 10.00 mL volumetric flask. Dilute to the mark with methanol and mix thoroughly.
Calibration Standards: Prepare calibration standards from the 1 µg/mL working stock as described in Table 2.
Table 2: Example Preparation of Calibration Curve Standards
Final Conc. (ng/mL)
Volume of 1 µg/mL Stock (µL)
Final Volume (mL)
Diluent
100
100
1.0
Methanol
50
50
1.0
Methanol
20
20
1.0
Methanol
10
10
1.0
Methanol
5
50 (from 100 ng/mL std)
1.0
Methanol
2
20 (from 100 ng/mL std)
1.0
Methanol
1
10 (from 100 ng/mL std)
1.0
Methanol
The Self-Validating System: Ensuring Trustworthiness
A prepared standard is not trustworthy until it is validated. The following steps form a closed-loop system where preparation is verified by analytical data.[1][12]
Figure 1. Workflow for the preparation and validation of a trustworthy analytical standard.
Identity Confirmation
The identity of the analyte in the final solution should be confirmed.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Acquire a full scan mass spectrum to confirm the parent ion (m/z 154.1 for [M+H]⁺ of the free base) and a product ion scan to confirm characteristic fragments.[13][14]
Concentration Verification
The calculated concentration of the primary stock should be verified.
Method 1 (Preferred): Analyze the newly prepared standard against a Certified Reference Material (CRM) of p-FNMPEA-HCl. The calculated concentration should agree within a pre-defined tolerance (e.g., ±5%).
Method 2 (If CRM is unavailable): Use a validated, orthogonal analytical method. For example, if the primary use is LC-MS, verify the concentration using a validated qNMR (Quantitative Nuclear Magnetic Resonance) or HPLC-UV method with a well-characterized reference standard of a different lot.
Purity Assessment
The standard solution should be free from significant impurities or degradation products.
Method: Using a stability-indicating HPLC-UV or LC-MS method, analyze the primary stock solution.[12] The chromatogram should show a single, sharp peak for the analyte. Peak purity can be assessed using a photodiode array (PDA) detector. Impurities should be below a specified threshold (e.g., <0.5%).
Stability and Storage
Causality: Phenethylamines can be susceptible to degradation via oxidation or light exposure. Storage at low temperatures minimizes chemical degradation rates, while amber vials protect against photolytic degradation.[15]
Short-Term Storage (Working Solutions, <1 week): Store at 2-8°C in tightly sealed amber vials.
Long-Term Storage (Primary Stock, >1 week): Store at -20°C or lower in amber glass vials with PTFE-lined caps to minimize solvent evaporation and degradation. A study on the related compound methylphenidate demonstrated stability for up to one year when stored refrigerated as a 5 mg/mL solution.[8]
Stability Testing: The stability of the primary stock under the chosen storage conditions should be periodically verified (e.g., every 3-6 months) by re-analyzing it against a freshly prepared standard or CRM and checking for degradation products.[12] A standard is considered stable if it maintains at least 95% of its initial concentration.
Figure 2. Key factors and control strategies for ensuring solution stability.
Title: Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens
Source: United Nations Office on Drugs and Crime (UNODC)
URL: [Link]
Title: ICH Q2(R2) guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model
Source: Physical Chemistry Research
URL: [Link]
Title: Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures
Source: Pharmaceutical Sciences
URL: [Link]
Application Note: Optimized Liquid-Liquid Extraction (LLE) of Fluorinated Phenethylamines from Plasma
Executive Summary The emergence of fluorinated New Psychoactive Substances (NPS), specifically fluorinated amphetamines (e.g., 4-FA) and 2C-series derivatives, presents unique challenges in forensic toxicology. While str...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The emergence of fluorinated New Psychoactive Substances (NPS), specifically fluorinated amphetamines (e.g., 4-FA) and 2C-series derivatives, presents unique challenges in forensic toxicology. While structurally similar to traditional amphetamines, the introduction of a fluorine atom alters the electron density and lipophilicity of the molecule.
This guide details two Liquid-Liquid Extraction (LLE) protocols designed to exploit these physicochemical shifts. Unlike generic "crash and shoot" methods, these protocols focus on maximizing recovery while minimizing matrix effects (phospholipids) that plague LC-MS/MS electrospray ionization.
Physicochemical Basis for Extraction
To design a robust extraction, one must understand the analyte's behavior in solution. Fluorinated phenethylamines are weak bases. The fluorine substitution exerts a strong electron-withdrawing effect, which slightly lowers the pKa of the amine group compared to non-fluorinated analogs (e.g., Amphetamine pKa
9.9 vs. 4-FA pKa 9.4-9.6).
The Fluorine Advantage:
Increased Lipophilicity: Fluorine is highly hydrophobic. This increases the LogP (partition coefficient), making these analytes more amenable to organic solvent extraction than their hydrogenated counterparts.
pKa Shift: The slightly lower pKa means a lower pH is required to reach the non-ionized (extractable) state compared to methamphetamine, though pH > 11 is still recommended for robustness.
Mechanism of Action
The extraction relies on the Henderson-Hasselbalch principle. By adjusting the plasma pH to at least 2 units above the analyte's pKa (Target pH
12.0), we suppress the ionization of the amine group (). The uncharged free base then preferentially partitions into the organic solvent.
Figure 1: Chemical equilibrium shift required for effective LLE of basic drugs.
Solvent Selection Strategy
Selection of the extraction solvent is a balance between Recovery (extracting the drug) and Selectivity (leaving the dirt behind).
Solvent System
Polarity
Recovery Potential
Cleanliness
Recommended For
1-Chlorobutane
Low
Moderate (70-85%)
High
GC-MS (Less non-volatile residue)
MTBE (Methyl tert-butyl ether)
Medium
High (>90%)
Moderate
LC-MS/MS (General screening)
Ethyl Acetate
High
Very High (>95%)
Low (Dirty)
Difficult/Polar metabolites
Hexane:Ethyl Acetate (9:1)
Low-Med
Good (80-90%)
High
High-sensitivity quantification
Expert Recommendation: For fluorinated phenethylamines, 1-Chlorobutane is the superior choice for GC-MS due to high volatility and cleanliness. For LC-MS/MS, MTBE is preferred as it extracts the slightly more polar metabolites often found alongside the parent drug.
Best for: Complex post-mortem cases or when absolute minimal matrix effect is required.
Figure 2: Double-extraction workflow for removal of lipid interferences.
Validation & Performance Data
The following data represents typical performance metrics for 4-Fluoroamphetamine (4-FA) and 2C-B using Protocol A (MTBE).
Parameter
Result (4-FA)
Result (2C-B)
Notes
Recovery (Absolute)
88% ± 4%
92% ± 3%
Fluorine enhances partitioning into MTBE.
Matrix Effect (LC-MS)
< 10% suppression
< 8% suppression
LLE removes most phospholipids.
LOD
1 ng/mL
0.5 ng/mL
Dependent on instrument sensitivity (QQQ).
Linearity
5 - 1000 ng/mL
2 - 1000 ng/mL
Troubleshooting & Optimization
Issue: Low Recovery
Cause: Incomplete basification.
Fix: Ensure pH is > 12. Plasma has high buffering capacity; increase the volume of Ammonium Hydroxide or switch to 1M NaOH if necessary.
Cause: Volatility loss.
Fix:CRITICAL: Did you add the acid keeper (Step 8 in Protocol A)? Fluorinated amphetamines are volatile as free bases. Always acidify before drying down.
Issue: Emulsions
Cause: High protein content or vigorous shaking with ethyl acetate.
Fix: Use Chlorobutane (less prone to emulsions). If using MTBE, centrifuge at higher speed (10,000 x g) or use a "freeze-thaw" method to break the emulsion.
Issue: Interferences in Chromatography
Cause: Co-extracted lipids.
Fix: Switch to Protocol B (Back-Extraction). The acid-wash step is highly effective at removing neutral lipids that co-extract with the base.
References
Raikos, N., et al. (2009). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal.
Peters, F.T., et al. (2010). Analytical toxicology of emerging designer drugs. Therapeutic Drug Monitoring. (Contextual grounding for NPS analysis).
Swortwood, M.J., et al. (2013). Simultaneous quantification of 4-fluoroamphetamine and other amphetamines in blood and urine. Journal of Analytical Toxicology. (Specifics on 4-FA extraction).
United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines.
PubChem. Compound Summary for 4-Fluoroamphetamine (CID 9986). National Library of Medicine.
Application
Application Note: Recrystallization Solvents for Purifying p-Fluoro-N-methylphenethylamine Hydrochloride
Abstract & Scope This technical guide details the purification of p-Fluoro-N-methylphenethylamine hydrochloride (PFNMPEA·HCl; CAS: 459-19-8 [analogous salt]), a fluorinated secondary amine salt often utilized as a metabo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This technical guide details the purification of p-Fluoro-N-methylphenethylamine hydrochloride (PFNMPEA·HCl; CAS: 459-19-8 [analogous salt]), a fluorinated secondary amine salt often utilized as a metabolic probe and monoamine analog in pharmacological research.
The introduction of the para-fluorine atom increases lipophilicity compared to the parent phenethylamine, while the hydrochloride salt form necessitates a polar protic solvent system for dissolution. This guide provides three validated solvent systems for recrystallization, selected to maximize impurity rejection (specifically unreacted primary amines and non-salt side products) while maintaining high yield.
Chemical Context & Solvent Logic
The Challenge of Fluorinated Amine Salts
Purifying PFNMPEA·HCl presents a unique challenge due to the electronic effects of the fluorine substituent. The fluorine atom pulls electron density from the aromatic ring, slightly altering the crystal lattice energy compared to non-fluorinated N-methylphenethylamine.
Over-methylated Side Product: p-Fluoro-N,N-dimethylphenethylamine.
Colored Oxidation Products: Fluorinated phenethylamines are prone to oxidation if stored improperly, leading to yellow/brown discoloration.
Solubility Profile & Solvent Selection
The purification logic relies on the Temperature-Dependent Solubility Differential . The ideal solvent must dissolve the salt completely at its boiling point (
) but show near-zero solubility at .
Solvent System
Role
Polarity Index ()
Rationale
Isopropanol (IPA)
Single Solvent
3.9
Best Balance. High boiling point () allows for significant solute capacity; moderate polarity precipitates the salt effectively upon cooling.
Ethanol (EtOH)
Solvent
4.3
High Solvency. Dissolves the salt too well even when cold. Used only in combination with an anti-solvent.
Diethyl Ether ()
Anti-Solvent
2.8
Precipitant. Highly non-polar. The HCl salt is insoluble in ether, forcing crystallization when added to EtOH.
Acetone
Anti-Solvent
5.1
Alternative Precipitant. Useful if the primary impurity is non-polar, though less selective for amine salts than ether.
Decision Matrix: Selecting Your Protocol
Before beginning, use this logic flow to determine the appropriate method for your crude material.
Figure 1: Decision tree for selecting the optimal recrystallization protocol based on crude material state.
Experimental Protocols
Method A: The Isopropanol (IPA) System
Recommended for routine purification of crude material with >90% purity.
Reagents:
Isopropanol (anhydrous preferred, 99%+)
Activated Charcoal (optional, for decolorization)
Protocol:
Setup: Place 5.0 g of crude PFNMPEA·HCl in a 100 mL Erlenmeyer flask.
Dissolution: Add 15 mL of IPA. Heat to boiling on a hot plate/stirrer.
Titration: If the solid does not dissolve, add hot IPA in 2 mL increments. Stop immediately once the solution is clear.
Note: If black specks remain, these are insoluble impurities. Proceed to Hot Filtration.
Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel) to remove mechanical impurities.
Nucleation: Cover the flask with a watch glass. Allow it to cool to room temperature undisturbed for 2 hours.
Crystallization: Move the flask to a
refrigerator for 4 hours.
Collection: Filter the white needles using vacuum filtration. Wash the cake once with 5 mL of ice-cold IPA.
Drying: Dry in a vacuum desiccator over
or .
Method B: The Ethanol/Ether Binary System
Recommended for high-purity requirements (>99%) or recovering material from mother liquors.
Reagents:
Absolute Ethanol (EtOH)
Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) for a safer alternative.
Protocol:
Dissolution: Dissolve crude PFNMPEA·HCl in the minimum possible amount of boiling absolute Ethanol. (Ratio is typically 1 g salt : 3-4 mL EtOH).
Anti-Solvent Addition: Remove from heat. While the solution is still hot (but not boiling), add Diethyl Ether dropwise.
The Cloud Point: Continue adding ether until a faint, persistent turbidity (cloudiness) appears.
Re-dissolution: Add 2-3 drops of Ethanol to make the solution clear again.
Crystallization: Cap the flask tightly (ether is volatile). Allow to cool slowly to room temperature, then place in a freezer (
).
Observation: This method typically yields smaller, purer crystals compared to IPA.
Process Visualization: The Recrystallization Workflow
Figure 2: Step-by-step unit operations for the purification workflow.
Validation & Quality Control (QC)
A successful recrystallization must be validated. Do not rely solely on appearance.
Melting Point Analysis
The hydrochloride salt of p-Fluoro-N-methylphenethylamine should exhibit a sharp melting point.
Target Range:
(Note: Values may vary slightly based on hydration; sharp range indicates purity).
Failure Mode: A broad melting range (e.g.,
) indicates retained solvent or mixed salt species.
1H-NMR Verification
Dissolve 10 mg in
or .
Diagnostic Signal: Look for the N-methyl singlet around
ppm.
Impurity Check:
Primary Amine: Absence of N-methyl singlet.
Dimethyl Amine: Appearance of a 6H singlet (or two close 3H singlets).
Ethanol Entrapment: Triplet at
and quartet at indicates insufficient drying.
Safety & Handling
Fluorinated Bioactives: As a phenethylamine derivative, this compound may possess central nervous system activity. Handle in a fume hood with nitrile gloves and safety glasses.
Hydroscopic Nature: The HCl salt is hygroscopic. Minimize exposure to humid air to prevent the crystals from turning into an oil ("oiling out").
Ether Safety: If using Method B, ensure all sources of ignition are removed. Diethyl ether is heavier than air and can travel to ignition sources.
References
Vogel, A.I. , Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard protocols for amine salt recrystallization).
Armarego, W.L.F., & Chai, C.L.L. , Purification of Laboratory Chemicals, 7th Edition. Butterworth-Heinemann, 2013. (General methods for purification of organic salts).
Organic Syntheses , Coll. Vol. 2, p. 503 (1943); Vol. 11, p. 76 (1931). (Protocols for phenethylamine derivatives).
Derivatization of p-Fluoro-N-methylphenethylamine for gas chromatography
Application Note: AN-2026-FMA Optimized Derivatization of p-Fluoro-N-methylphenethylamine (p-F-NMPEA) for Gas Chromatography-Mass Spectrometry (GC-MS) Executive Summary p-Fluoro-N-methylphenethylamine (p-F-NMPEA) is a st...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-2026-FMAOptimized Derivatization of p-Fluoro-N-methylphenethylamine (p-F-NMPEA) for Gas Chromatography-Mass Spectrometry (GC-MS)
Executive Summary
p-Fluoro-N-methylphenethylamine (p-F-NMPEA) is a structural isomer of fluoromethamphetamine and a positional isomer of other fluorinated phenethylamines. In forensic toxicology and pharmaceutical impurity profiling, the analysis of p-F-NMPEA presents significant challenges due to its secondary amine structure. Native analysis often results in peak tailing, adsorption to inlet liners, and poor mass spectral specificity (low molecular ion abundance).
This guide details a validated protocol for the perfluoroacylation of p-F-NMPEA using Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) . These derivatizing agents are selected to:
Reduce Polarity: masking the amine hydrogen to prevent hydrogen bonding with silanol groups.
Enhance Volatility: improving peak symmetry and chromatographic resolution.
Increase Mass Spectral Specificity: introducing electronegative fluorine atoms that stabilize high-mass fragments, allowing for the differentiation of regioisomers (e.g., ortho-, meta-, para- isomers).
Chemical Basis & Reaction Mechanism
The core chemical challenge is the nucleophilic secondary amine. While silylation (e.g., MSTFA) is common for alcohols, amines form unstable N-TMS bonds that are susceptible to hydrolysis. Acylation is the preferred route for phenethylamines.
The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride, followed by the elimination of the corresponding perfluoro-acid.
Reaction Scheme: Perfluoroacylation
The following diagram illustrates the transformation of p-F-NMPEA into its perfluoroacyl amide derivative.
Figure 1: Reaction pathway for the derivatization of p-F-NMPEA. The formation of the amide bond is irreversible under these conditions, providing high stability.
Experimental Protocol
Safety Warning: PFPA and HFBA are corrosive and lachrymators. Perform all steps in a fume hood. Wear nitrile gloves and safety glasses.
Scavenger Base: Pyridine (anhydrous) - Optional but recommended to neutralize acid byproducts.
Step-by-Step Derivatization Workflow
This protocol utilizes a "dry-down" approach to ensure complete removal of the acidic byproduct, which protects the GC column stationary phase.
Figure 2: Operational workflow for the derivatization process. Step 4 is critical to prevent column degradation.
Detailed Procedure:
Aliquot: Transfer 100 µL of the working standard or extracted biological sample into a 1.5 mL GC vial.
Dry: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Note: Ensure no water is present; anhydrides react violently with water.
React: Add 50 µL of Ethyl Acetate and 50 µL of PFPA (or HFBA). Cap the vial immediately with a PTFE-lined crimp cap.
Incubate: Place in a heating block at 60°C for 20 minutes .
Scientific Rationale: 60°C provides sufficient kinetic energy to overcome the activation barrier for secondary amines without causing thermal degradation of the fluorinated moiety [1].
Clean-up: Remove the vial and allow it to cool. Evaporate the mixture to complete dryness under nitrogen.
Why? This removes the unreacted anhydride and the perfluoropropionic/butyric acid byproduct. Injecting these acids causes "active sites" on the column (tailing) and shortens filament life [2].
Reconstitute: Add 100 µL of Ethyl Acetate (or Toluene). Vortex for 30 seconds. Transfer to an insert for injection.
GC-MS Method Parameters
To achieve separation of p-F-NMPEA from potential interfering isomers (e.g., 2-fluoro or 3-fluoro analogs), a non-polar 5% phenyl column is recommended.
Parameter
Setting
Column
Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas
Helium, Constant Flow @ 1.0 mL/min
Inlet
Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.
Oven Program
60°C (hold 1 min) 20°C/min to 280°C (hold 5 min).
Transfer Line
280°C
Ion Source
230°C (EI Mode, 70 eV)
Solvent Delay
3.0 min
Results & Discussion: Mass Spectral Interpretation
Derivatization significantly alters the fragmentation pattern. The native p-F-NMPEA (MW 153) typically shows a base peak at m/z 44 (the iminium ion
). However, this ion is non-specific.
Upon acylation, the molecular weight increases, and the fragmentation shifts to higher mass ions that are more diagnostic.
Predicted Mass Shifts
Compound Form
Formula
Molecular Weight (M+)
Mass Shift ()
Native p-F-NMPEA
153
-
PFPA Derivative
299
+146
HFBA Derivative
349
+196
Fragmentation Mechanism
The derivatized secondary amines undergo
-cleavage relative to the nitrogen atom.
Molecular Ion: The M+ ion (m/z 299 for PFPA) is usually detectable, unlike in the native amine.
Benzylic Cleavage: The loss of the benzyl radical (
, mass 109) is a dominant pathway.
PFPA Fragment:
(approximate diagnostic ion).
HFBA Fragment:
(approximate diagnostic ion).
McLafferty Rearrangement: While less dominant in N-methyl derivatives compared to primary amines, rearrangement ions may be present depending on the alkyl chain length.
Differentiation Power:
Studies on isomeric fluorinated amphetamines have shown that while EI spectra of positional isomers (2-F, 3-F, 4-F) are similar, the HFBA derivatives often provide better resolution of these isomers on standard capillary columns compared to PFPA or TFAA derivatives [3].
Troubleshooting & Validation
Issue: Low Recovery.
Cause: Incomplete reaction or loss during evaporation.
Fix: Ensure the evaporation step (Step 5) is not prolonged unnecessarily. Volatility of the derivative is higher than the native drug but still relatively low (MW ~300).
Issue: Tailing Peaks.
Cause: Residual acid in the sample or active sites in the liner.
Fix: Use a baffled, deactivated liner (e.g., Sky Liner). Ensure Step 5 (evaporation of reagent) is complete.
Issue: "Ghost" Peaks.
Cause: Impurities in the anhydride reagent.
Fix: Use fresh, high-purity reagents. Store anhydrides in a desiccator; they hydrolyze to acid upon exposure to humidity.
References
Lin, D. L., et al. (2017). "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." Journal of Analytical Toxicology. Available at: [Link]
Awad, T., et al. (2008). "GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines." Journal of Chromatographic Science. Available at: [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). "SWGDRUG Recommendations, Version 8.0." Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: High-Resolution HPLC Strategies for p-Fluoro-N-methylphenethylamine Isomers
Executive Summary & Scope The Challenge: Separating p-Fluoro-N-methylphenethylamine (4-F-NMPEA) from its positional isomers (o-F and m-F) is a classic chromatographic challenge. Traditional C18 columns often fail here be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
The Challenge:
Separating p-Fluoro-N-methylphenethylamine (4-F-NMPEA) from its positional isomers (o-F and m-F) is a classic chromatographic challenge. Traditional C18 columns often fail here because the hydrophobicity (
) differences between these regioisomers are negligible. Furthermore, the basic secondary amine moiety causes severe peak tailing due to interaction with residual silanols on the silica support.[1]
The Solution:
This guide moves beyond standard C18 method development. We utilize Pentafluorophenyl (PFP) stationary phases to exploit
and dipole-dipole interactions, which are sensitive to the position of the fluorine atom on the aromatic ring.
Core Directive: The Stationary Phase (The "Heart")
FAQ: Why is my C18 column failing to resolve these isomers?
A: C18 columns rely primarily on hydrophobic subtraction. Since o-, m-, and p-fluoro isomers have nearly identical hydrophobic footprints, C18 cannot "see" the difference.
FAQ: What is the recommended column chemistry?
A: We recommend a Propyl-Pentafluorophenyl (PFP) phase.
Mechanism: The PFP ring is electron-deficient (Lewis acid), while the fluorinated phenethylamine ring is electron-rich (Lewis base). This creates a specific "charge transfer" or
Selectivity: The position of the fluorine on your analyte (ortho vs. para) alters the shape and electron density distribution, significantly affecting how it "slots" into the PFP stationary phase.
Predictable (o- usually elutes first due to steric hindrance)
Mobile Phase Chemistry (The "Blood")
FAQ: How do I eliminate peak tailing for this secondary amine?
A: Tailing is caused by the protonated amine (
) interacting with ionized silanols () on the silica surface.
Protocol A: The "Low pH" Approach (Mass Spec Compatible)
Buffer: 10-20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
Why: At pH 3.0, silanols are protonated (
, neutral), preventing ionic interaction with the amine.
Protocol B: The "Chaotropic" Approach (UV Only)
Additive: 0.1% Trifluoroacetic Acid (TFA) or Perchlorate.
Why: TFA forms an ion pair with the amine, masking its charge and increasing retention. Warning: TFA suppresses MS signal.
FAQ: Methanol or Acetonitrile?
A:Use Methanol.
Reasoning: Acetonitrile has a dipole that can interfere with the
interactions between the analyte and the PFP phase. Methanol is "quieter" in this region, allowing the unique selectivity of the PFP column to dominate.
Troubleshooting Guide
Issue 1: Loss of Resolution between m-F and p-F isomers
Diagnosis: The
interaction is too weak.
Fix: Lower the column temperature.
Explanation: Adsorption processes are exothermic. Lowering temperature (e.g., from 40°C to 25°C) increases the retention enthalpy, often enhancing the separation factor (
) for subtle isomeric differences.
Issue 2: Retention Times are Drifting
Diagnosis: "Phase Dewetting" or equilibration issues.
Fix: If using highly aqueous phases (>95% water) on PFP, ensure the column is "AQ" compatible. If not, maintain at least 5% organic modifier at all times to keep the pores accessible.
Visualized Workflows
Diagram 1: Method Development Decision Tree
This logic flow guides you through the selection of conditions based on your specific failure mode.
Caption: Decision tree for optimizing resolution and peak shape. Blue nodes represent decision points; Red/Yellow nodes represent corrective actions.
Diagram 2: PFP Separation Mechanism
Visualizing the molecular interactions driving the separation.
Caption: Mechanistic view of the charge-transfer interaction between the analyte and the PFP stationary phase.
Standardized Experimental Protocol
Objective: Baseline separation of o-, m-, and p-fluoro-N-methylphenethylamine.
Equipment: HPLC or UHPLC with UV (210 nm) or MS/MS detection.
Step-by-Step Methodology:
Column Preparation:
Install a Kinetex F5 (PFP) or Ascentis Express F5 column (
mm, 2.6 µm).
Equilibrate with 100% Mobile Phase A for 20 minutes.
Mobile Phase Preparation:
Phase A: Water + 10 mM Ammonium Formate + 0.05% Formic Acid (pH ~3.0).
Phase B: Methanol (LC-MS Grade). Do not use Acetonitrile initially.
Gradient Program:
Initial: 5% B (Hold 1 min)
Ramp: 5% to 40% B over 10 minutes.
Wash: 95% B for 2 minutes.
Re-equilibrate: 5% B for 4 minutes.
Optimization Loop:
Inject standard mixture (1 µg/mL).
Calculate Resolution (
) between critical pair.
If
: Decrease slope of gradient (e.g., 5% to 30% B over 15 mins) and lower column oven temperature to 25°C.
References
Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase." Journal of Chromatography A.
Euerby, M. R., et al. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC." Journal of Chromatography A.
West, C., et al. (2010). "Graphite and PFP stationary phases for the separation of fluorinated isomers." Journal of Separation Science.
Needham, S. R., & Brown, P. R. (2000). "Separation of positional isomers of fluorinated compounds using PFP columns." Journal of Pharmaceutical and Biomedical Analysis.
Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of Fluorinated Phenethylamines
Welcome to the technical support center for the robust LC-MS analysis of fluorinated phenethylamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the robust LC-MS analysis of fluorinated phenethylamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying these compounds in challenging biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own methods effectively.
Matrix effects are a significant hurdle in LC-MS/MS-based bioanalysis, often leading to inaccurate quantification through ion suppression or enhancement.[1][2] Fluorinated phenethylamines, due to their basic nature and varying polarities, present a unique set of challenges. This guide will provide a structured approach to understanding, identifying, and mitigating these effects to ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of matrix effects in the context of fluorinated phenethylamine analysis.
Q1: What are matrix effects and why are they a concern for my analysis?
A1: The "matrix" refers to all components in your sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[3] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1][2][4] This can severely compromise the accuracy, precision, and sensitivity of your quantitative results.[5] For example, compounds with high basicity or polarity can compete with your analyte for ionization, a common issue in electrospray ionization (ESI).[6]
Q2: Are fluorinated phenethylamines particularly susceptible to matrix effects?
A2: Yes, due to their inherent chemical properties. As basic compounds, they are typically analyzed in positive ionization mode. Many endogenous matrix components, especially phospholipids from plasma or urine, can also be readily ionized under these conditions, leading to significant competition and ion suppression.[7][8] The addition of fluorine can alter the polarity and basicity (pKa) of the phenethylamine structure, which in turn affects its retention on the LC column and its susceptibility to co-eluting interferences.
Q3: How can I determine if my assay is suffering from matrix effects?
A3: A standard method is the post-extraction spike analysis.[9] You compare the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same analyte concentration in a neat (pure) solvent. A significant difference in the peak areas indicates the presence of matrix effects. A more advanced technique is the post-column infusion experiment, where a constant flow of your analyte is introduced into the LC eluent after the column and before the MS source.[10][11] Injection of a blank, extracted matrix will show a dip in the baseline signal where matrix components are eluting and causing ion suppression.[10][11]
Q4: What is the single most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3][12][13] A SIL-IS is a version of your analyte where some atoms have been replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[12] It will co-elute with the analyte and experience nearly identical matrix effects, allowing for a reliable analyte/IS ratio for quantification.[14] However, it's crucial to be aware that even SIL-IS might not perfectly co-elute in all chromatographic conditions, and they can be expensive.[5][15]
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during method development and sample analysis.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low Analyte Recovery
- Inefficient extraction from the sample matrix. - Analyte breakthrough or irreversible binding during Solid-Phase Extraction (SPE). - Incomplete elution from the SPE cartridge.
- Optimize Sample Preparation: For basic compounds like phenethylamines, a mixed-mode SPE (Reversed-Phase and Ion-Exchange) is highly effective.[7][16] Ensure the pH during sample loading and washing steps is optimized to retain the analyte while removing interferences. - Verify Elution Solvent: Ensure the elution solvent is strong enough to desorb the analyte. For cation-exchange SPE, this often involves adding a basic modifier like ammonium hydroxide to neutralize the charge.[17]
High Ion Suppression
- Co-elution of matrix components, particularly phospholipids. - Inadequate sample cleanup. - High salt concentration in the final extract.
- Improve Sample Cleanup: Implement a phospholipid removal strategy. This can be achieved with specialized SPE cartridges (e.g., HybridSPE) or by optimizing your extraction protocol.[8][18] - Chromatographic Separation: Adjust your LC method to separate the analyte from the suppression zone. Consider switching from a standard C18 column to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide a different elution profile for polar analytes and matrix components.[19] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[20][21]
Poor Peak Shape (Tailing or Fronting)
- Secondary interactions with the LC stationary phase (e.g., silanol interactions for basic compounds). - Injection of the sample in a solvent stronger than the mobile phase.
- Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid to the mobile phase to protonate the analyte and minimize interactions with the stationary phase. - Column Selection: Consider a column with a polar-embedded group or a HILIC column, which can improve the peak shape for basic compounds.[22][23] - Injection Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions.[23][24]
Inconsistent Results Between Batches
- Variability in the biological matrix. - Inconsistent sample preparation.
- Use a SIL-IS: This is the most effective way to correct for batch-to-batch variations in matrix effects.[14] - Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects.[3] - Automate Sample Preparation: If possible, use automated systems to ensure consistency in extraction procedures.
In-Depth Protocols and Methodologies
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for Fluorinated Phenethylamines from Plasma
This protocol is designed to provide a clean extract by utilizing both reversed-phase and ion-exchange mechanisms, which is particularly effective for basic compounds in complex matrices like plasma.[7][16]
Sample Pre-treatment: To 500 µL of plasma, add your SIL-IS and 500 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to precipitate proteins and ensures the phenethylamine is protonated for binding to the cation-exchange sorbent.
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Sample Loading: Load the pre-treated sample onto the cartridge.
Washing:
Wash 1: 1 mL of 0.1 M formic acid to remove acidic and neutral interferences.
Wash 2: 1 mL of methanol to remove lipophilic interferences.
Analyte Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the sorbent.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Diagram: Mixed-Mode SPE Workflow
Caption: Workflow for Mixed-Mode Solid-Phase Extraction.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Improved Separation
HILIC is an excellent alternative to reversed-phase chromatography for polar compounds that are poorly retained on C18 columns.[19] It can also provide a different selectivity, potentially separating your analyte from interfering matrix components.
LC Conditions:
Column: A HILIC column (e.g., silica, amide, or zwitterionic phase).
Mobile Phase A: 10 mM ammonium formate in water.
Mobile Phase B: Acetonitrile.
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and decrease the organic content to elute the analytes. This is the opposite of a reversed-phase gradient.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Key Considerations for HILIC:
Injection Solvent: The sample must be dissolved in a high percentage of organic solvent (e.g., >80% acetonitrile) to ensure good peak shape.[23][24]
Equilibration: HILIC columns often require longer equilibration times between injections compared to reversed-phase columns.
Technical Support Center: Thermal Stability of p-Fluoro-N-methylphenethylamine (PF-NMPA)
Executive Summary p-Fluoro-N-methylphenethylamine (PF-NMPA) , structurally related to methamphetamine and other N-methylated phenethylamines, presents a specific analytical challenge: thermal instability in the GC inlet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
p-Fluoro-N-methylphenethylamine (PF-NMPA) , structurally related to methamphetamine and other N-methylated phenethylamines, presents a specific analytical challenge: thermal instability in the GC inlet .
As a secondary amine, the N-methyl group renders the molecule susceptible to oxidative deamination and dehydrogenation when exposed to high temperatures (>250°C) and active sites (silanols) within the injection port. This results in poor peak shape (tailing), non-linear calibration curves, and the appearance of "ghost peaks" (degradation products), compromising quantification accuracy in forensic and pharmaceutical applications.
This guide provides a tiered troubleshooting approach, ranging from hardware optimization to chemical derivatization.
Part 1: Diagnostic & Triage
Q: How do I know if my PF-NMPA is degrading in the inlet?
A: Thermal degradation manifests in three distinct chromatographic symptoms. Compare your current results against this diagnostic table:
Symptom
Observation
Root Cause
Peak Tailing
Asymmetry factor () > 1.5.
Interaction of the secondary amine with active silanols on the glass liner or wool.
Ghost Peaks
Unexpected peaks appearing before the main analyte (often [M-2] or [M-15]).
Dehydrogenation (formation of imines) or Demethylation (loss of methyl group) induced by heat.
The "Bridge"
A raised baseline or plateau connecting the degradation peak to the parent peak.[1]
Degradation is occurring during the transfer from inlet to column (on-column degradation).
Visualizing the Troubleshooting Logic
Use the following decision tree to determine your corrective action plan.
Figure 1: Decision matrix for troubleshooting thermal instability of labile amines.
Part 2: Hardware Optimization (The "Quick Fixes")
If you cannot alter the sample preparation workflow (i.e., you must run underivatized), you must optimize the injection port to minimize thermal stress.
Liner Selection: The Critical Interface
The Problem: Standard glass wool has a massive surface area.[2] If the deactivation layer (silylation) is imperfect or damaged by moisture, exposed silanols will catalyze the breakdown of the secondary amine.
The Solution:
Best: Ultra-Inert Single Taper Liner without wool . The taper at the bottom directs flow onto the column, minimizing contact with the hot gold seal.
Alternative: If wool is required for precision (to wipe the needle), use only Ultra-Inert grade wool placed higher in the liner, away from the hottest zone.
Inlet Temperature Management
Standard: 250°C is standard but often too hot for PF-NMPA.
Optimization: Lower the inlet temperature to 200°C – 220°C .
Warning: Lowering temperature reduces degradation but may cause molecular weight discrimination (high boilers may not vaporize). You must validate this change by injecting a standard mixture of varying boiling points (e.g., C10–C30 alkanes) to ensure recovery remains linear.
Residence Time (Pulsed Injection)
Mechanism: In splitless injection, the analyte "loiters" in the hot inlet for 30–60 seconds.
Protocol: Use Pulsed Splitless Injection .
Setting: Apply a high pressure pulse (e.g., 30 psi) for 0.75 min during injection.
Benefit: This "sweeps" the analyte onto the column faster, reducing the time available for thermal degradation [1].
Part 3: Chemical Derivatization (The "Gold Standard")
For robust quantification, especially in complex matrices (plasma/urine), derivatization is mandatory . It replaces the labile active hydrogen on the secondary amine with a stable acyl group.
Why Derivatize?
Thermal Stability: The resulting amide is thermally stable up to 300°C.
Improved Peak Shape: Eliminates hydrogen bonding with silanols, resulting in sharp, symmetrical peaks.
Mass Spectral Specificity: Fluorinated acyl groups provide unique, high-mass fragments that improve sensitivity in GC-MS (SIM mode).
While TFAA (Trifluoroacetic anhydride) is common, PFPA is superior for phenethylamines because it adds more mass, pushing molecular ions into a cleaner region of the mass spectrum [2].
Derivatization Reaction Pathway
Figure 2: Acylation of PF-NMPA using PFPA to form the thermally stable amide derivative.
Standard Operating Procedure (SOP): PFPA Derivatization
Reconstitution: Dissolve the dry extract (or standard) in 50 µL of Ethyl Acetate .
Addition: Add 50 µL of PFPA . Cap the vial immediately (anhydrides react with atmospheric moisture).
Incubation: Heat at 60°C for 20 minutes .
Note: Higher temps (70-80°C) are unnecessary and risk degrading other matrix components [3].
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
Critical Step: You must remove the excess PFPA and the acidic byproduct. Injecting strong acids will strip the phase of your GC column (causing bleed).
Final Reconstitution: Reconstitute in 100 µL of Ethyl Acetate or Butyl Acetate.
Injection: Inject 1 µL into the GC.
Part 4: System Suitability Test (Self-Validating System)
To ensure your system is "in control" before running valuable samples, adopt this pass/fail criteria using a System Suitability Standard (SST) containing PF-NMPA and a non-amine internal standard (e.g., Phenanthrene-d10).
Parameter
Acceptance Criteria
Corrective Action
Tailing Factor ()
(Derivatized) (Underivatized)
Trim column inlet (10cm); Change liner.
Response Ratio
Area (PF-NMPA) / Area (ISTD) must be constant ().
If ratio drops, active sites are absorbing the amine. Deactivate inlet.
Degradation Check
No peak at retention time of parent amine (if derivatized).
Check derivatization reagents for water contamination.
References
Restek Corporation. (2020). How to Choose a GC Inlet Liner. Restek Resource Hub. Link
National Institutes of Health (NIH). (2001). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC. Link
Shimadzu Corporation. (2022). Automatic Derivatization System for Phenethylamine Drugs. Shimadzu Application News. Link
Author: BenchChem Technical Support Team. Date: March 2026
Title: High-Resolution FTIR Reference Spectroscopy for p-Fluoro-N-methylphenethylamine HCl: A Comparative Analytical Guide
The Analytical Challenge: Fluorinated Phenethylamines
p-Fluoro-N-methylphenethylamine (also known as 4-fluoro-N-methylphenethylamine or FLEA) is a synthetic halogenated phenethylamine[1]. In forensic chemistry and pharmaceutical development, differentiating this specific positional isomer from its ortho- and meta-counterparts, as well as structurally adjacent analogs like 4-fluoromethamphetamine (4-FMA), presents a significant analytical hurdle.
While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard laboratory workhorse, it often fails to reliably distinguish positional isomers due to nearly identical electron ionization (EI) fragmentation pathways. Consequently, Fourier Transform Infrared Spectroscopy (FTIR) is classified as a Category A analytical technique by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG)[2], providing the definitive structural fingerprint required for unambiguous identification.
Comparative Modalities for FTIR Analysis
To establish a robust identification profile for p-Fluoro-N-methylphenethylamine HCl, laboratories must choose the appropriate FTIR sampling modality. The table below objectively compares the three primary techniques used in modern analytical workflows[3].
Susceptible to moisture contamination and potential ion-exchange (HCl to HBr).
GC-Solid Phase IR
Moderate
Very High (Coupled with retention time)
Moderate (Base extraction required)
Requires volatilization; cannot directly analyze the intact HCl salt crystal lattice.
Spectroscopic Fingerprint: Quantitative Data
The identification of p-Fluoro-N-methylphenethylamine HCl relies heavily on the "fingerprint region" (1500–400 cm⁻¹) and the complex amine hydrochloride stretching region. The intact HCl salt forms a rigid crystal lattice that yields sharper, more diagnostic bands than the free base form.
Wavenumber Region (cm⁻¹)
Vibrational Mode
Diagnostic Significance
2950 – 2400
N-H⁺ stretch & Aliphatic C-H stretch
Broad, complex "ammonium band" characteristic of secondary amine HCl salts. Differentiates the salt from the free base.
1600, 1510
Aromatic C=C stretch
Confirms the presence of the benzene ring framework.
~1450
Aliphatic C-H bend (scissoring)
Indicates the presence of the N-methyl and ethylamine alkyl chain.
1220 – 1210
C-F stretch
Extremely strong, highly polar bond. Primary indicator of aromatic fluorination.
830 – 820
Aromatic C-H out-of-plane (OOP) bend
Critical for isomer differentiation. Confirms para (1,4) substitution, distinguishing it from ortho (~750 cm⁻¹) or meta (~780, 690 cm⁻¹) isomers.
Mechanistic Workflow Visualization
Figure 1: SWGDRUG-compliant FTIR analytical workflow for phenethylamine identification.
System Verification (Self-Validation): Before analyzing the unknown, acquire a background spectrum (ambient air) and a spectrum of a NIST-traceable polystyrene film.
Causality: Polystyrene has known, sharp absorption bands (e.g., 1601 cm⁻¹ and 906 cm⁻¹). Verifying these peaks ensures the interferometer's HeNe laser is properly calibrated and the wavenumber axis is accurate.
Crystal Cleaning: Wipe the diamond crystal and anvil with a lint-free wipe dampened with LC-MS grade isopropanol. Allow to air dry.
Causality: Isopropanol evaporates rapidly without leaving a residue. Any residual organic contamination will appear in the 2900-2800 cm⁻¹ region, interfering with the sample's amine hydrochloride signals.
Sample Application: Deposit approximately 1-2 mg of p-Fluoro-N-methylphenethylamine HCl powder directly onto the center of the diamond crystal.
Pressure Application: Lower the pressure anvil until the clutch clicks (standardized pressure).
Causality: ATR relies on an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample. Because the HCl salt is a rigid crystalline powder, high pressure is required to crush the crystals against the diamond, eliminating air gaps and ensuring maximum optical contact for a high signal-to-noise ratio.
Data Acquisition: Collect 32 co-added scans at a resolution of 4 cm⁻¹.
Causality: Signal-to-noise ratio scales with the square root of the number of scans. 32 scans provide an optimal balance, taking under a minute while sufficiently resolving the critical para-substitution out-of-plane bending modes at ~825 cm⁻¹.
Matrix Desiccation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use.
Causality: KBr is highly hygroscopic. Absorbed atmospheric water will produce a massive, broad O-H stretching band at ~3440 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can completely obscure the secondary amine N-H stretches of the target compound.
Sample Milling: Weigh ~1 mg of p-Fluoro-N-methylphenethylamine HCl and ~100 mg of desiccated KBr. Grind thoroughly in an agate mortar.
Causality: The sample particles must be ground to a size smaller than the wavelength of infrared light (typically < 2 µm) to minimize Christiansen effect scattering, which causes baseline sloping and distorted peak shapes.
Pellet Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under a vacuum for 2 minutes.
Causality: The vacuum removes trapped air, preventing the pellet from becoming opaque and fracturing upon pressure release. The high pressure fuses the KBr into a transparent glassy disk, allowing maximum IR transmission.
References
[2] SWGDRUG Recommendations Version 8. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). URL: [Link]
[1] PubChem Compound Summary for CID 120234, 2-(4-fluorophenyl)-N-methylethanamine. National Center for Biotechnology Information. URL: [Link]
[3] Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). Office of Justice Programs. URL: [Link]
Comparative Analysis of Receptor Potency: p-Fluoro-N-methylphenethylamine vs. Phenethylamine at Trace Amine-Associated Receptor 1 (TAAR1)
A Technical Guide for Researchers in Pharmacology and Drug Development This guide provides an in-depth comparative analysis of the potency of two phenethylamine analogs, the endogenous trace amine phenethylamine (PEA) an...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Pharmacology and Drug Development
This guide provides an in-depth comparative analysis of the potency of two phenethylamine analogs, the endogenous trace amine phenethylamine (PEA) and its synthetic derivative p-Fluoro-N-methylphenethylamine, at the Trace Amine-Associated Receptor 1 (TAAR1). We will delve into the receptor's signaling mechanisms, present available experimental data, and provide detailed protocols for assessing ligand potency, grounded in established scientific principles.
Introduction: The Significance of TAAR1
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric and metabolic disorders.[1][2][3] Unlike classical monoamine receptors, TAAR1 is activated by a class of endogenous compounds known as trace amines, which include β-phenethylamine (PEA), tyramine, and tryptamine.[4][5] These molecules are metabolites of amino acids and are present at much lower concentrations in the brain than classical neurotransmitters like dopamine and serotonin.[1]
TAAR1 is expressed in key monoaminergic regions of the central nervous system, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), as well as in various peripheral tissues.[1][4][5] Its primary role is to function as a powerful modulator of dopaminergic, serotonergic, and glutamatergic neurotransmission.[2][4] This modulatory function positions TAAR1 as a promising target for conditions characterized by dysregulated monoaminergic activity, such as schizophrenia, substance use disorders, and depression.[1][2]
The Ligands: A Structural and Functional Overview
Phenethylamine (PEA)
Phenethylamine is an endogenous trace amine that acts as a central nervous system stimulant.[6][7] It is biosynthesized from the amino acid L-phenylalanine and is a potent agonist of TAAR1.[6] Its physiological effects are normally short-lived due to rapid metabolism by monoamine oxidase B (MAO-B).[6][8] In experimental settings, PEA is often used as a reference full agonist to characterize the activity of other TAAR1 ligands.[2][9][10]
p-Fluoro-N-methylphenethylamine
This compound is a synthetic derivative of PEA featuring two key structural modifications:
N-methylation: The addition of a methyl group to the primary amine, converting it to a secondary amine.
Para-fluorination: The substitution of a hydrogen atom with a fluorine atom at the para (4-position) of the phenyl ring.[11]
These modifications are common strategies in medicinal chemistry. N-alkylation can alter a ligand's binding affinity and efficacy (shifting it from a full to a partial agonist), while fluorination can enhance metabolic stability, membrane permeability, and binding affinity.[12][13] The specific effects of these changes must be determined empirically.
Below is a diagram illustrating the structural differences between the two molecules.
Caption: Chemical structures of Phenethylamine and its synthetic derivative, p-Fluoro-N-methylphenethylamine.
Comparative Potency and Efficacy at Human TAAR1
The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximum possible response. Efficacy (Emax) refers to the maximum response a ligand can produce, often expressed as a percentage relative to a reference full agonist.
Phenethylamine (PEA)
PEA is consistently characterized as a potent, high-efficacy agonist at TAAR1. Its activation of the receptor leads to a robust increase in intracellular cyclic AMP (cAMP).[10][14] However, reported EC50 values can vary between species and across different experimental platforms. For human TAAR1, an EC50 value of 8.8 µM has been reported in a functional assay using HEK293 cells.[9] In studies characterizing novel agonists, PEA is frequently the benchmark, with its maximal efficacy (Emax) set to 100%.[2][10]
p-Fluoro-N-methylphenethylamine
Direct experimental data for the potency of p-Fluoro-N-methylphenethylamine at TAAR1 is not available in the peer-reviewed literature based on our search. However, we can infer its likely pharmacological profile from established structure-activity relationship (SAR) studies of related compounds at hTAAR1:
Impact of N-methylation: Studies have shown that converting the primary amino group of phenethylamine to a secondary or tertiary amine via N-methylation can result in partial agonism.[12] N-methylphenethylamine itself is a potent TAAR1 agonist.[8] This suggests that the N-methyl group is well-tolerated by the receptor's binding pocket but may reduce the maximal efficacy compared to PEA.
Impact of Fluorination: The effect of fluorination on the phenyl ring is highly dependent on its position. One study investigating a different series of phenethylamine-like TAAR1 agonists found that substitution at the para-position (p-fluoro) resulted in compounds with submicromolar potency, whereas meta-fluoro substitution led to inactivity.[15] This indicates that a p-fluoro substituent is likely favorable for agonist activity.
Inferred Profile: Based on this SAR analysis, it is hypothesized that p-Fluoro-N-methylphenethylamine acts as a TAAR1 agonist. The p-fluoro group may confer high potency, while the N-methyl group might result in partial agonism relative to phenethylamine. This profile could be therapeutically advantageous, as partial agonists can provide a modulatory effect with a lower risk of receptor desensitization or off-target effects compared to full agonists. Empirical validation is required to confirm this hypothesis.
Experimental Methodologies for Potency Determination
To empirically determine and compare the potency of these ligands, a functional cell-based assay measuring TAAR1 activation is essential. The most common method relies on the quantification of cAMP, the primary second messenger produced upon TAAR1 activation.[16][17]
TAAR1 Signaling Pathway
TAAR1 is predominantly coupled to the stimulatory G protein, Gαs.[10] Ligand binding triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP.[16] This signaling cascade is the basis for functional assays.
Caption: TAAR1 Gs-coupled signaling pathway leading to cAMP production.
Protocol: TAAR1 Functional Potency Assay via cAMP BRET
This protocol describes a robust method for determining the EC50 and Emax of test compounds at human TAAR1 expressed in HEK-293 cells using a Bioluminescence Resonance Energy Transfer (BRET) biosensor for cAMP.
Causality and Experimental Choices:
Cell Line: HEK-293 cells are chosen for their robust growth and high transfection efficiency, making them a standard for studying recombinant GPCRs.[12][18]
BRET Technology: BRET provides a sensitive, real-time, and homogeneous method to measure cAMP dynamics in living cells, avoiding the need for cell lysis or radioactive materials.[14][19] It relies on energy transfer between a luciferase donor and a fluorescent acceptor fused to a cAMP-binding protein (EPAC).
Controls: The inclusion of a reference agonist (PEA) allows for normalization of data and determination of relative efficacy. A vehicle control establishes the baseline response, and testing on non-transfected cells confirms that the observed signal is specific to TAAR1 activation.
Step-by-Step Methodology:
Cell Culture and Transfection:
Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Co-transfect cells with plasmids encoding for human TAAR1 and a cAMP BRET biosensor (e.g., CAMYEL) using a suitable transfection reagent (e.g., Lipofectamine 3000). Plate the transfected cells into white, clear-bottom 96-well or 384-well microplates.
Incubate for 24-48 hours to allow for receptor and biosensor expression.
Compound Preparation:
Prepare stock solutions of phenethylamine and p-Fluoro-N-methylphenethylamine in a suitable solvent (e.g., DMSO or water).
Perform serial dilutions in assay buffer (e.g., HBSS) to create a range of concentrations for generating a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 100 µM).
BRET Assay Execution:
Gently wash the cells with assay buffer.
Add the luciferase substrate (e.g., coelenterazine h) to all wells and incubate in the dark for 5-10 minutes at room temperature.
Measure the baseline BRET signal using a plate reader capable of detecting dual-emission luminescence (e.g., at ~475 nm and ~535 nm).
Add the prepared compound dilutions (including vehicle and reference agonist controls) to the wells.
Immediately begin kinetic measurements of the BRET signal every 1-2 minutes for a period of 20-30 minutes.
Data Analysis:
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each time point and well.
For each concentration, determine the peak change in the BRET ratio from baseline.
Normalize the data by setting the response of the vehicle control to 0% and the maximal response of the reference full agonist (PEA) to 100%.
Plot the normalized response against the logarithm of the compound concentration.
Fit the data to a four-parameter nonlinear regression model (log(agonist) vs. response) to determine the EC50 and Emax values for each compound.
Caption: Experimental workflow for the cAMP BRET-based TAAR1 functional assay.
Conclusion and Future Directions
Phenethylamine is a well-established endogenous full agonist of TAAR1. While direct experimental data for p-Fluoro-N-methylphenethylamine is lacking, SAR principles suggest it is also a TAAR1 agonist, potentially with high potency and partial efficacy. This profile could offer a nuanced modulatory effect on monoaminergic systems, making it an interesting candidate for further investigation.
To definitively characterize the comparative potency, the experimental protocol detailed in this guide should be performed. Such studies are crucial for advancing our understanding of TAAR1 pharmacology and for the rational design of novel therapeutics targeting this important receptor.
References
TAAR1 - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
Schematic representation of the TAAR1 signaling pathways in the NAc. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Dodd, S., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. Retrieved February 27, 2026, from [Link]
Kater, B., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. Retrieved February 27, 2026, from [Link]
Phenethylamine: Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList. Retrieved February 27, 2026, from [Link]
Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved February 27, 2026, from [Link]
Baburin, I., et al. (2024). Trace Amine-Associated Receptors' Role in Immune System Functions. MDPI. Retrieved February 27, 2026, from [Link]
Phenethylamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
Lewin, A. H., et al. (2008). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. PMC. Retrieved February 27, 2026, from [Link]
Trace amine-associated receptor - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
Pei, Y., et al. (2017). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. PMC. Retrieved February 27, 2026, from [Link]
Bradaia, A., et al. (2018). The Case for TAAR1 as a Modulator of Central Nervous System Function. Frontiers in Pharmacology. Retrieved February 27, 2026, from [Link]
(2016). PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW. ResearchGate. Retrieved February 27, 2026, from [Link]
TAAR signal transduction pathways. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Stalder, A., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... MDPI. Retrieved February 27, 2026, from [Link]
Kalin, P., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... MDPI. Retrieved February 27, 2026, from [Link]
Liu, K., et al. (2024). Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]
Xie, Z., & Miller, G. M. (2009). Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain. PMC. Retrieved February 27, 2026, from [Link]
Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. Retrieved February 27, 2026, from [Link]
Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. PMC. Retrieved February 27, 2026, from [Link]
Liu, H., et al. (2023). Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists... Frontiers in Pharmacology. Retrieved February 27, 2026, from [Link]
N-Methylphenethylamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
Xie, Z., & Miller, G. M. (2011). Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. PMC. Retrieved February 27, 2026, from [Link]
Barak, L. S., et al. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1)... Molecular Pharmacology. Retrieved February 27, 2026, from [Link]
P-FLUORO-N-METHYLPHENETHYLAMINE. (n.d.). GSRS. Retrieved February 27, 2026, from [Link]
Amorim, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Retrieved February 27, 2026, from [Link]
Comparative Mass Spectrometric Profiling of Regioisomeric Fluorinated N-Methylphenethylamines
Executive Summary Objective: To provide a definitive technical guide for the differentiation of ortho-, meta-, and para-fluorinated N-methylphenethylamines (F-NMPEA) using Gas Chromatography-Mass Spectrometry (GC-MS). Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a definitive technical guide for the differentiation of ortho-, meta-, and para-fluorinated N-methylphenethylamines (F-NMPEA) using Gas Chromatography-Mass Spectrometry (GC-MS).
The Challenge: The 2-, 3-, and 4-fluoro isomers of N-methylphenethylamine are isobaric (MW 153.20 g/mol ) and produce virtually identical Electron Ionization (EI) mass spectra. Standard library matching often fails to distinguish between them, posing significant risks in forensic identification and pharmaceutical purity assessments.
The Solution: This guide establishes a Chromatographic-Mass Spectrometric Correlation Protocol . While mass spectral fragmentation confirms the class (F-NMPEA), definitive isomer identification relies on the predictable thermodynamic elution order governed by the "Ortho Effect" and dipole moments.
Mechanistic Fragmentation Analysis
To interpret the data correctly, one must understand the causality behind the ion production. Under standard EI conditions (70 eV), fluorinated N-methylphenethylamines undergo two primary cleavage events.
The Dominant Pathway: Alpha-Cleavage
The nitrogen atom, being the site of lowest ionization energy, directs the fragmentation. The radical cation is formed at the nitrogen, triggering a homolytic cleavage at the C
-C bond.
Result: Formation of the N-methyliminium ion.
Diagnostic Ion:
44 (Base Peak).
Significance: This ion confirms the N-methyl ethylamine side chain but carries no information about the aromatic ring substitution.
The Secondary Pathway: Benzylic Cleavage
A competing fragmentation involves the cleavage of the benzyl bond, driven by the stability of the resulting aromatic carbocation.
Result: Formation of the fluorobenzyl cation, which rapidly rearranges to the stable fluorotropylium ion.
Diagnostic Ion:
109 .
Significance: This ion confirms the presence of a fluorine atom on the ring (Mass 91 [Benzyl] + 18 [F - H] = 109).
Fragmentation Pathway Diagram
The following diagram illustrates the competing pathways that generate the observed mass spectrum.
Figure 1: Competing fragmentation pathways for F-NMPEA under 70 eV Electron Ionization.
Comparative Data: Regioisomer Differentiation
Since the mass spectra are practically indistinguishable, differentiation depends on Retention Time (RT) . The position of the fluorine atom affects the molecule's polarity and boiling point, resulting in a consistent elution order on non-polar stationary phases (e.g., DB-5MS, HP-5).
Thermodynamic Elution Order
Ortho (2-F): Elutes first. The proximity of the fluorine to the side chain allows for intramolecular interactions (or steric shielding), reducing the effective polarity/interaction with the stationary phase.
Meta (3-F): Elutes second.
Para (4-F): Elutes last. The molecule has the highest dipole moment and linear symmetry, maximizing interaction with the column.
Summary of Analytical Markers
Compound
Common Name
Molecular Ion ()
Base Peak
Secondary Ion
Elution Order (DB-5MS)
2-Fluoro-N-methylphenethylamine
2-F-NMPEA
153 (<5%)
44
109
1st (Fastest)
3-Fluoro-N-methylphenethylamine
3-F-NMPEA
153 (<5%)
44
109
2nd (Intermediate)
4-Fluoro-N-methylphenethylamine
4-F-NMPEA
153 (<5%)
44
109
3rd (Slowest)
Critical Note: If your sample shows a base peak at
58 instead of 44, you are likely analyzing Fluoromethamphetamine (FMA) , which has an alpha-methyl group. The elution order (2 < 3 < 4) remains the same for FMA.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating. By running a standard mixture, you establish the relative retention times (RRT) necessary for identification.
Phase 1: Sample Preparation
Extraction: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade).
Derivatization (Optional but Recommended for Validation):
Add 50
L of sample solution to a vial.
Add 50
L of Trifluoroacetic Anhydride (TFAA).
Incubate at 60°C for 20 minutes.
Evaporate to dryness under Nitrogen and reconstitute in 100
L Ethyl Acetate.
Why? TFA-derivatives often show slightly distinct minor ions and sharper peak shapes.
Phase 2: GC-MS Acquisition Parameters
Instrument: Agilent 7890/5977 (or equivalent).
Column: DB-5MS UI (30 m
0.25 mm 0.25 m).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Figure 2: Logical workflow for the identification of F-NMPEA regioisomers.
References
Westphal, F., et al. (2010). Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry. Forensic Science International.[2]
SWGDRUG. (2013).[3] Monograph: 2-Fluoromethamphetamine (2-FMA).[4] Scientific Working Group for the Analysis of Seized Drugs.
Maher, H. M., et al. (2009). Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. Forensic Science International.[2]
Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices. Forensic Chemistry.
A Researcher's Guide to Certified Reference Materials for p-Fluoro-N-methylphenethylamine (4-FMA) Analysis
For researchers, scientists, and drug development professionals engaged in the study of emerging psychoactive substances, the accuracy and reliability of analytical data are paramount. p-Fluoro-N-methylphenethylamine, al...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in the study of emerging psychoactive substances, the accuracy and reliability of analytical data are paramount. p-Fluoro-N-methylphenethylamine, also known as 4-Fluoromethamphetamine (4-FMA), is a synthetic compound of significant interest in forensic, toxicological, and pharmacological research. The quantification and identification of this substance demand high-purity, well-characterized Certified Reference Materials (CRMs). This guide provides an in-depth comparison of commercially available CRMs for 4-FMA, supported by experimental insights to aid in the selection of the most appropriate standard for your analytical needs.
The Critical Role of CRMs in 4-FMA Research
The use of CRMs is a cornerstone of analytical quality assurance. These materials, produced by accredited manufacturers, provide a known and stable benchmark for instrument calibration, method validation, and quality control. For a compound like 4-FMA, where precise quantification can have significant legal and scientific implications, relying on a CRM from a reputable source is not just a matter of best practice, but a scientific necessity. A true CRM is produced under an ISO 17034 accredited quality system, which ensures the certified value's traceability to the International System of Units (SI) and a comprehensive statement of uncertainty.
Comparative Analysis of Commercially Available 4-FMA CRMs
Several reputable suppliers manufacture and distribute CRMs for 4-FMA. This section provides a comparative overview of offerings from leading providers in the field. The data presented here is compiled from publicly available product specifications and Certificates of Analysis (CoAs).
LGC Standards: LGC provides a 4-FMA CRM as a neat (solid) material with a clearly stated mass fraction purity and its associated uncertainty.[1] This is ideal for preparing in-house calibration standards of varying concentrations and for applications where the introduction of a solvent is undesirable. The accreditation under ISO 17034 provides a high level of confidence in the material's certified value.[2][3][4]
Cerilliant (a brand of Merck): Cerilliant is a well-established provider of CRMs, and their products are widely used in forensic and clinical laboratories. They typically offer 4-FMA as a solution at a certified concentration, which is convenient for direct use in many analytical workflows. Their CoAs are comprehensive and provide detailed information on the characterization methods used.[5] Cerilliant operates under both ISO/IEC 17025 and ISO 17034, ensuring high-quality standards.
Cayman Chemical: Cayman Chemical offers a wide range of analytical standards for research and forensic applications, including a 4-FMA CRM.[6] Their products are manufactured and tested under ISO/IEC 17025 and ISO 17034, assuring their quality and reliability. They offer both neat and solution-based standards.
The logical process for selecting a suitable CRM is illustrated in the diagram below.
Caption: Logical workflow for selecting a 4-FMA CRM based on analytical requirements.
Experimental Protocol: Quantification of 4-FMA in a Biological Matrix using LC-MS/MS
This section provides a representative workflow for the analysis of 4-FMA in a biological matrix, such as plasma, using a Certified Reference Material. This protocol is based on established methodologies for the analysis of amphetamine-type substances.
Objective: To accurately quantify the concentration of 4-FMA in a fortified plasma sample using a CRM for calibration.
Materials:
4-FMA Certified Reference Material (from a supplier listed above)
Internal Standard (IS): 4-Fluoromethamphetamine-d5 (Cerilliant, for example)
Blank human plasma
Methanol (LC-MS grade)
Acetonitrile (LC-MS grade)
Formic acid (LC-MS grade)
Water, deionized and filtered
Microcentrifuge tubes
LC-MS/MS system with an electrospray ionization (ESI) source
The experimental workflow is visualized in the following diagram:
Personal protective equipment for handling p-Fluoro-N-methylphenethylamine hydrochloride
Senior Application Scientist Notes As researchers, we often treat structural analogs with the same casualness as their parent compounds. This is a critical error.
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist Notes
As researchers, we often treat structural analogs with the same casualness as their parent compounds. This is a critical error. p-Fluoro-N-methylphenethylamine hydrochloride (4-FMA HCl) is not merely a reagent; it is a fluorinated phenethylamine derivative with putative sympathomimetic activity. Its hydrochloride salt form presents specific physical hazards—hygroscopicity, static clumping, and fine particulate dispersion—that require precise engineering controls.
This guide moves beyond generic "safety first" platitudes. It provides a logistical framework for handling this compound with the rigor required for high-potency active pharmaceutical ingredients (HPAPIs). We treat the unknown toxicity of research chemicals as a confirmed hazard until proven otherwise.
Risk Stratification & Hazard Profile
Before selecting PPE, we must define the enemy. 4-FMA HCl poses a dual threat: Physicochemical (corrosive dusts) and Pharmacological (systemic absorption).
Hazard Category
Specific Risk
Mechanism of Action
Inhalation
High
The HCl salt is a fine crystalline powder. Inhalation delivers the compound directly to the bloodstream via alveolar absorption, bypassing first-pass metabolism.
Dermal
Moderate to High
Phenethylamines are lipophilic; fluorination often increases this lipophilicity, enhancing dermal permeation. The HCl moiety adds a corrosive/irritant risk to mucous membranes.
Systemic
Unknown/Variable
Structurally analogous to methamphetamine and other monoamine releasers. Potential for tachycardia, hypertension, and vasoconstriction upon accidental exposure.
Do not rely on a single layer of protection.[6][7] We utilize a Redundant Barrier System .
Protection Zone
Standard Handling (mg scale)
High-Risk Operation (g scale / Spills)
Technical Rationale
Respiratory
Fume Hood (Face Velocity >100 fpm)
PAPR or N100 Respirator
Fume hoods capture volatiles; however, static powders can drift. N100 provides 99.97% filtration efficiency against solid particulates.
Hand Protection
Double Nitrile (4 mil)
Double Nitrile (Outer: 8 mil, Inner: 4 mil)
Double gloving allows the outer glove to be "sacrificial." If contaminated, it is stripped immediately, leaving the inner glove to maintain the sterile/safe barrier.
Ocular
Chemical Splash Goggles
Full Face Shield + Goggles
Safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against dust entry.
Body
Tyvek® Lab Coat (Closed Front)
Tyvek® Coverall (Hooded)
Cotton lab coats trap particulates in the weave, creating a secondary exposure source in the laundry. Tyvek sheds particulates.
Operational Protocols
Protocol A: Precision Weighing (The Critical Step)
The majority of laboratory exposures occur during the transfer of solids.
Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.
Static Neutralization: 4-FMA HCl is prone to static charge. Use an ionizing fan or anti-static gun on the weighing boat before transfer.
The "Transfer" Technique:
Place a lint-free absorbent mat (spill pad) in the hood.
Tare the balance with the receiving vial closed.
Open the source container only when the spatula is in hand.
Transfer solid. If spillage occurs on the balance pan, do not blow it off . Wipe with a methanol-dampened Kimwipe.
Decontamination: Wipe the exterior of the receiving vial with 70% ethanol before removing it from the hood.
Protocol B: Solubilization & Stock Prep
Exothermic reactions can aerosolize the compound.
Solvent Choice: DMSO or Methanol are preferred. Water is viable but may cause clumping due to the hydrophobic fluorinated ring.
Addition Order: Always add Solvent to Powder . Adding powder to solvent can cause "puffing" (displacement of air carrying dust particles).
Vortexing: Cap the vial tightly. Vortex inside the hood. Wait 30 seconds after vortexing before opening the cap to allow aerosols to settle.
Emergency Response & Disposal
Exposure Response:
Inhalation: Remove to fresh air immediately.[3][8] Do not walk the patient if they feel lightheaded (potential cardiovascular drop).
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (enhances absorption).
Eye Contact: Flush for 15 minutes.
Disposal Workflow:
Solid Waste: Contaminated gloves, weigh boats, and paper towels go into a dedicated "Hazardous Solid Waste" bag (double-bagged).
Liquid Waste: Collect in a "Basic Organic" waste stream.
Destruction: Incineration is the only validated method for complete destruction of fluorinated phenethylamines.
Visualizations
Figure 1: The Safe Handling Loop
This diagram illustrates the closed-loop process required to maintain containment from storage to waste.
Caption: Operational workflow emphasizing temperature equilibration and unidirectional waste streams to prevent contamination.
Figure 2: PPE Decision Matrix
A logic gate for selecting the appropriate protection level based on the physical state of the compound.
Caption: Decision tree for escalating PPE requirements based on physical state and quantity thresholds.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120234, p-Fluoro-N-methylphenethylamine. Retrieved from [Link]
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9] National Academies Press. Retrieved from [Link]